molecular formula C17H20N2OS B563530 Promethazine Sulfoxide-d6

Promethazine Sulfoxide-d6

Cat. No.: B563530
M. Wt: 306.5 g/mol
InChI Key: OWTCLFIFAFHQIX-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Promethazine Sulfoxide-d6 is a deuterated, isotopically labeled compound that serves as a critical internal standard in advanced analytical chemistry, particularly in the field of food safety and veterinary drug residue monitoring. Its primary application is in the development and validation of high-performance liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of its non-labeled analogue, promethazine sulfoxide (PMZSO), which is a major metabolite of the drug promethazine . Using this deuterated standard allows researchers to correct for matrix effects and variability in sample preparation, thereby ensuring highly accurate and reliable results. A key research application, as demonstrated in scientific studies, is the simultaneous detection and quantification of promethazine and its metabolites, including PMZSO, in swine edible tissues such as muscle, liver, kidney, and fat . This methodology supports public health initiatives by providing a sensitive tool to monitor for illegal use of promethazine in food animals, ensuring the safety of animal-derived foods in compliance with regulatory guidelines from authorities in China, the European Union, and the United States . Furthermore, this compound is employed as a certified reference standard for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It provides traceability against pharmacopeial standards (such as USP or EP) for the analysis of promethazine and its related impurities .

Properties

IUPAC Name

1-(5-oxophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTCLFIFAFHQIX-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Promethazine Sulfoxide-d6: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical considerations for Promethazine (B1679618) Sulfoxide-d6. This deuterated internal standard is crucial for the accurate quantification of promethazine sulfoxide (B87167), a primary metabolite of the first-generation antihistamine, promethazine.

Core Chemical Properties

Promethazine Sulfoxide-d6 is a stable isotope-labeled form of Promethazine Sulfoxide. The inclusion of six deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

PropertyValue
CAS Number 1189892-93-0[1][2][3][4][5]
Molecular Formula C₁₇H₁₄D₆N₂OS[1][2][3][5]
Molecular Weight 306.46 g/mol [1][2][3][5]
Appearance Dark Red Solid[2]
Purity >95% (as determined by HPLC)[6]
Storage Conditions 2-8°C, under an inert atmosphere[2]
Synonyms N,N,-Di(methyl-d6),α-methyl-10H-phenothiazine-10-ethanamine 5-Oxide; N-[2-(Dimethyl-d6-amino)propyl]phenothiazine S-Oxide; Promethazine 5-Oxide-d6; Promethazine 5-Sulfoxide-d6; Romergan Sulfoxide-d6[2][5]
Application Labeled metabolite of Promethazine for use as an internal standard in analytical assays[2][5].

Biological Context and Metabolism

Promethazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoform CYP2D6[7]. One of the main metabolic pathways is the oxidation of the sulfur atom in the phenothiazine (B1677639) ring, resulting in the formation of Promethazine Sulfoxide[7][8]. This metabolite, along with N-demethylpromethazine, is a predominant form found in urine[8]. The use of this compound is critical for pharmacokinetic and metabolic studies to accurately quantify the formation and elimination of this key metabolite.

Metabolic Pathway of Promethazine Promethazine Promethazine CYP2D6 CYP2D6 (Hepatic Metabolism) Promethazine->CYP2D6 Promethazine_Sulfoxide Promethazine Sulfoxide CYP2D6->Promethazine_Sulfoxide

Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide via CYP2D6.

The parent compound, promethazine, exerts its therapeutic effects through antagonism of various receptors. It is a potent histamine (B1213489) H1-receptor antagonist, which accounts for its antihistaminic properties[8][9]. Additionally, it blocks postsynaptic dopaminergic receptors in the brain, contributing to its antiemetic effects[8]. Promethazine also possesses significant anticholinergic and alpha-adrenergic inhibitory properties[8].

Promethazine Mechanism of Action cluster_promethazine Promethazine cluster_receptors Receptor Targets Promethazine Promethazine H1 Histamine H1 Receptor Promethazine->H1 Antagonism D2 Dopamine D2 Receptor Promethazine->D2 Antagonism Muscarinic Muscarinic Receptor Promethazine->Muscarinic Antagonism Alpha Alpha-Adrenergic Receptor Promethazine->Alpha Antagonism

Caption: Multi-receptor antagonism by the parent compound, Promethazine.

Experimental Protocols

General Analytical Workflow for Quantification

The quantification of promethazine sulfoxide in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as the internal standard to correct for matrix effects and variations during sample preparation and analysis.

1. Sample Preparation (e.g., Plasma)

  • To a 100 µL aliquot of plasma, add an appropriate amount of this compound solution (internal standard).

  • Perform protein precipitation by adding 300 µL of a cold organic solvent, such as acetonitrile (B52724).

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions (HPLC)

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

3. Mass Spectrometric Conditions (Tandem MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Promethazine Sulfoxide: Monitor the specific precursor-to-product ion transition.
    • This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition for the internal standard.

  • Data Analysis: The concentration of promethazine sulfoxide in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

This general protocol provides a robust framework for the accurate quantification of promethazine's primary sulfoxide metabolite in a research setting. Method development and validation are essential for specific applications.

References

Technical Guide: Physical Characteristics and Analysis of Promethazine Sulfoxide-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physical characteristics, metabolic pathway, and analytical methodologies related to Promethazine (B1679618) Sulfoxide-d6. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic studies of its parent drug, Promethazine.

Core Physical and Chemical Properties

Promethazine Sulfoxide-d6 is the deuterated form of Promethazine Sulfoxide (B87167), a major metabolite of the first-generation antihistamine, Promethazine.[1][2] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis.

Data Summary

The fundamental physical and chemical data for this compound are summarized below for quick reference.

PropertyValueCitations
Chemical Name N,N,-Di(methyl-d6),α-methyl-10H-phenothiazine-10-ethanamine 5-Oxide[3][4][5]
CAS Number 1189892-93-0[3][4][5][6]
Molecular Formula C₁₇H₁₄D₆N₂OS[3][5][6][7]
Molecular Weight 306.46 g/mol [3][5][6][7]
Accurate Mass 306.1673[3][6]
Appearance Dark Red Solid[4]
Purity >95% (as determined by HPLC)[3]
Storage Temperature -20°C or 2-8°C in an inert atmosphere[3][4]
Application A labeled metabolite of Promethazine, used as an analytical standard.[4][5]
Solubility Soluble in Chloroform and Methanol.[8]

Metabolic Pathway of Promethazine

Promethazine undergoes extensive hepatic metabolism, primarily through S-oxidation, to form Promethazine Sulfoxide.[1][2] This biotransformation is predominantly mediated by the cytochrome P450 enzyme CYP2D6.[1][8][9] Due to significant first-pass metabolism in the liver, the oral bioavailability of promethazine is only about 25%.[2][10] The sulfoxide metabolite is a major circulating form of the drug found in plasma and urine.[1][10]

G cluster_0 Metabolic Pathway of Promethazine Promethazine Promethazine Promethazine_Sulfoxide Promethazine Sulfoxide Promethazine->Promethazine_Sulfoxide  S-Oxidation (Hepatic) enzyme CYP2D6 enzyme->Promethazine_Sulfoxide

Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide via CYP2D6.

Experimental Protocols

The quantification of Promethazine and its metabolites, including Promethazine Sulfoxide, from biological matrices is crucial for pharmacokinetic studies. This compound serves as an excellent internal standard in these assays.

Example Analytical Method: HPLC with UV and Electrochemical Detection

A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of Promethazine and its metabolites in plasma.[11]

Sample Preparation:

  • Spiking: Plasma samples are spiked with an internal standard (e.g., this compound).

  • Extraction: Solid-phase extraction (SPE) is employed to isolate the analytes from plasma proteins and other interfering substances.

  • Reconstitution: The dried extract is reconstituted in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

  • Column: 5-µm CN column (250 mm x 4.6 mm i.d.).[11]

  • Mobile Phase: A mixture of methanol, 0.15M ammonium (B1175870) acetate (B1210297) (pH 5.0), and water in a ratio of 38:50:12 (v/v/v).[11]

  • Flow Rate: 0.9 mL/min.[11]

  • Detection:

    • UV Detector set at a wavelength of 236 nm.[11]

    • Amperometric (Electrochemical) Detector with the potential set at +0.8 V.[11]

G cluster_1 Analytical Workflow node_sample Biological Sample (e.g., Plasma) node_spe Solid-Phase Extraction (SPE) node_sample->node_spe Add Internal Std (this compound) node_hplc HPLC Separation (CN Column) node_spe->node_hplc node_detect Dual Detection node_hplc->node_detect node_uv UV (236 nm) node_detect->node_uv Analyte Response node_ec Electrochemical (+0.8 V) node_detect->node_ec Analyte Response node_data Data Acquisition & Quantification node_uv->node_data node_ec->node_data

Caption: Workflow for the analysis of Promethazine metabolites using HPLC.

References

Synthesis and Characterization of Promethazine Sulfoxide-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Promethazine Sulfoxide-d6, a crucial labeled internal standard for pharmacokinetic and metabolic studies of Promethazine. This document details the synthetic pathway, purification methods, and in-depth characterization techniques.

Introduction

Promethazine is a first-generation antihistamine and antiemetic drug belonging to the phenothiazine (B1677639) class. Its metabolism in vivo primarily involves oxidation of the sulfur atom in the phenothiazine ring to form Promethazine Sulfoxide (B87167). To accurately quantify Promethazine and its metabolites in biological matrices, a stable isotope-labeled internal standard is essential. This compound, with six deuterium (B1214612) atoms on the N,N-dimethylamino group, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the analyte and its distinct mass-to-charge ratio.

This guide outlines a feasible synthetic route and the necessary analytical characterization to ensure the identity, purity, and stability of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from commercially available Promethazine-d6 hydrochloride. The first step involves the neutralization of the hydrochloride salt to yield the free base, followed by a selective oxidation of the sulfur atom.

Step 1: Neutralization of Promethazine-d6 Hydrochloride

The initial step involves the conversion of Promethazine-d6 hydrochloride to its free base form to enable the subsequent oxidation reaction.

Experimental Protocol:

  • Dissolution: Dissolve Promethazine-d6 hydrochloride (1.0 eq) in deionized water (10 mL per gram of starting material).

  • Basification: Cool the solution in an ice bath and add a 2M solution of sodium hydroxide (B78521) dropwise with constant stirring until the pH of the solution reaches 10-11.

  • Extraction: Extract the resulting milky suspension with dichloromethane (B109758) (3 x 15 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Promethazine-d6 as a viscous oil.

Step 2: Oxidation of Promethazine-d6 to this compound

The selective oxidation of the sulfur atom in the phenothiazine ring is achieved using a mild oxidizing agent. A common and effective method involves the use of aqueous nitrous acid, which can be generated in situ from sodium nitrite (B80452) and a weak acid.

Experimental Protocol:

  • Dissolution: Dissolve the Promethazine-d6 free base (1.0 eq) obtained from the previous step in a mixture of acetone (B3395972) (20 mL) and water (5 mL).

  • Acidification: Cool the solution to 0-5 °C in an ice bath and add glacial acetic acid (1.2 eq) dropwise.

  • Oxidation: Prepare a solution of sodium nitrite (1.1 eq) in water (5 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate (B1210297):methanol (B129727) (9:1). The reaction is typically complete within 2-3 hours.

  • Quenching: Once the reaction is complete, quench the excess nitrous acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a gradient elution of methanol in dichloromethane (0-5%).

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and structural integrity. The following analytical techniques are employed:

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the synthesized compound.

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF).

  • Sample Preparation: Dissolve a small amount of the purified product in methanol.

Expected Results: The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 307.17, corresponding to the protonated form of this compound. The fragmentation pattern would be analyzed to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of the molecule and the position of the deuterium labels.

Experimental Protocol:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

Expected Results:

  • ¹H NMR: The spectrum will show the characteristic aromatic protons of the phenothiazine ring system and the aliphatic protons of the propyl chain. The signal corresponding to the N,N-dimethyl group will be absent due to deuteration.

  • ¹³C NMR: The spectrum will display the signals for all carbon atoms in the molecule. The signals for the deuterated methyl carbons will appear as a multiplet due to C-D coupling and will be significantly less intense.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, particularly the sulfoxide group.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Instrumentation: FTIR spectrometer.

Expected Results: The IR spectrum is expected to show a strong absorption band in the region of 1030-1070 cm⁻¹, which is characteristic of the S=O stretching vibration of the sulfoxide group.

Data Presentation

The quantitative data for the synthesis and characterization of this compound are summarized in the following tables.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
Promethazine-d6 HCl1189947-02-1C₁₇H₁₅D₆ClN₂S326.92
This compound1189892-93-0C₁₇H₁₄D₆N₂OS306.46

Table 1: Chemical Properties of Key Compounds.

Parameter Value
Synthesis Yield Typically 70-80%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid

Table 2: Synthesis and Product Specifications.

Technique Parameter Expected Value
Mass Spec (ESI+) [M+H]⁺m/z 307.17
¹H NMR Aromatic Protonsδ 7.0-7.8 ppm
Aliphatic Protonsδ 1.0-4.5 ppm
¹³C NMR Aromatic Carbonsδ 115-150 ppm
Aliphatic Carbonsδ 15-60 ppm
IR Spectroscopy S=O Stretch1030-1070 cm⁻¹

Table 3: Summary of Characterization Data.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product start Promethazine-d6 HCl step1 Neutralization (NaOH) start->step1 Step 1 step2 Oxidation (NaNO2, Acetic Acid) step1->step2 Step 2 purify Column Chromatography step2->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_analysis Analytical Characterization product Purified this compound ms Mass Spectrometry (MS) product->ms nmr NMR Spectroscopy (1H and 13C) product->nmr ir Infrared (IR) Spectroscopy product->ir data_ms [M+H]+ = 307.17 ms->data_ms Confirms Molecular Weight data_nmr Absence of N(CH3)2 signal nmr->data_nmr Confirms Structure data_ir S=O stretch at ~1050 cm-1 ir->data_ir Confirms Functional Group

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a detailed methodology for the synthesis and characterization of this compound. The described protocols are robust and yield a high-purity product suitable for use as an internal standard in demanding bioanalytical applications. The comprehensive characterization ensures the unequivocal identification and quality of the synthesized material, which is of paramount importance for accurate and reliable quantitative analysis in drug development and clinical research.

Promethazine Sulfoxide-d6: A Technical Guide to its Role as a Metabolite of Promethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine, a first-generation antihistamine of the phenothiazine (B1677639) class, is a widely used therapeutic agent with a complex pharmacological profile encompassing antihistaminic, sedative, antiemetic, and anticholinergic properties. Its clinical efficacy is intrinsically linked to its metabolism, which primarily occurs in the liver. A principal metabolic pathway is the S-oxidation of the phenothiazine ring, leading to the formation of Promethazine Sulfoxide (B87167). The deuterated analog, Promethazine Sulfoxide-d6, serves as an invaluable tool in pharmacokinetic and metabolic studies, acting as a stable isotope-labeled internal standard for precise quantification. This technical guide provides an in-depth exploration of this compound as a metabolite of Promethazine, consolidating quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Metabolic Pathway of Promethazine

Promethazine undergoes extensive hepatic metabolism, with S-oxidation being a major route of biotransformation. This process is primarily catalyzed by the cytochrome P450 enzyme, specifically the CYP2D6 isoform.[1][2] The sulfoxidation of the sulfur atom in the phenothiazine ring results in the formation of Promethazine Sulfoxide. Other minor metabolic pathways include N-demethylation and ring hydroxylation.[3]

Below is a diagram illustrating the metabolic conversion of Promethazine to its primary metabolite, Promethazine Sulfoxide.

Promethazine Metabolism Metabolic Pathway of Promethazine to Promethazine Sulfoxide Promethazine Promethazine Promethazine_Sulfoxide Promethazine Sulfoxide Promethazine->Promethazine_Sulfoxide S-oxidation CYP2D6 CYP2D6 (Primary Enzyme) CYP2D6->Promethazine_Sulfoxide

Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of Promethazine and its major metabolite, Promethazine Sulfoxide, have been characterized in humans. The oral bioavailability of Promethazine is relatively low, approximately 25%, due to significant first-pass metabolism in the liver.[4] Following oral administration, a substantial portion of the drug is converted to Promethazine Sulfoxide.

The following tables summarize key pharmacokinetic parameters for Promethazine and Promethazine Sulfoxide.

Table 1: Pharmacokinetic Parameters of Promethazine

ParameterOral AdministrationIntravenous Administration
Cmax 2.4-18.0 ng/mL10.0 ng/mL
Tmax 1.5-3 h4-10 h
AUC 11,511 ngh/mL14,466 ngh/mL
Bioavailability ~25%N/A
Elimination Half-life 12-15 h12-15 h
Volume of Distribution ~30 L/kg~30 L/kg
Protein Binding 93%93%

Data compiled from DrugBank Online.[3]

Table 2: Pharmacokinetic and Excretion Data of Promethazine Metabolites

MetaboliteRoute of EliminationPercentage of Excreted Dose (Intravenous)Renal Clearance
Promethazine (unchanged) Urine0.64%5.9 mL/min
Desmethylpromethazine Urine0.02-2.02%N/A
Promethazine Sulfoxide Urine10%90.4 mL/min

Data compiled from DrugBank Online.[3]

Pharmacological Activity of Promethazine Sulfoxide

Promethazine exerts its therapeutic effects through antagonism of several receptors, including the histamine (B1213489) H1 receptor, dopamine (B1211576) D2 receptor, and muscarinic acetylcholine (B1216132) receptors.[5] A critical aspect for drug development and safety assessment is to understand the pharmacological activity of its metabolites.

Experimental Protocols

The accurate quantification of Promethazine and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This compound is the preferred internal standard for such analyses due to its identical chemical properties to the unlabeled metabolite, allowing for correction of matrix effects and variations in sample processing.

Bioanalytical Method for Promethazine and Metabolites in Plasma using LC-MS/MS

This protocol provides a general framework for the simultaneous determination of Promethazine, Promethazine Sulfoxide, and other metabolites in plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add an appropriate amount of internal standard solution (including this compound).

  • Add 300 µL of methanol (B129727) to precipitate plasma proteins.[7]

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 µm).[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[3][7]

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

  • Column Temperature: Maintain at a constant temperature (e.g., 40°C) for reproducible retention times.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Promethazine: Precursor ion (m/z) -> Product ion (m/z)

    • Promethazine Sulfoxide: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Note: Specific m/z values will need to be optimized on the instrument used.

4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity: Establishing a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter, respectively.

  • Recovery: Assessing the extraction efficiency of the sample preparation method.

  • Matrix Effect: Evaluating the influence of matrix components on the ionization of the analyte.

  • Stability: Assessing the stability of the analyte in the biological matrix under different storage and processing conditions.

Synthesis of this compound

While detailed protocols for the synthesis of this compound are not widely published, a general approach can be inferred from the synthesis of other phenothiazine sulfoxides. This would typically involve the controlled oxidation of Promethazine-d6.

Conceptual Synthesis Pathway:

Synthesis of this compound Conceptual Synthesis of this compound Promethazine_d6 Promethazine-d6 Promethazine_Sulfoxide_d6 This compound Promethazine_d6->Promethazine_Sulfoxide_d6 Controlled Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2, m-CPBA) Oxidizing_Agent->Promethazine_Sulfoxide_d6

Caption: Conceptual synthesis pathway for this compound.

Conclusion

Promethazine Sulfoxide is the major metabolite of Promethazine, formed primarily through CYP2D6-mediated S-oxidation. The deuterated analog, this compound, is an essential tool for the accurate quantification of this metabolite in biological samples. Pharmacokinetic data reveal that a significant portion of orally administered Promethazine is converted to its sulfoxide metabolite. Evidence suggests that Promethazine Sulfoxide has significantly reduced pharmacological activity at the key receptors targeted by the parent drug. The detailed experimental protocols provided in this guide offer a framework for researchers to reliably quantify Promethazine and its metabolites, contributing to a better understanding of its disposition and effects. Further research into the specific receptor binding profile of Promethazine Sulfoxide and the development of detailed synthesis protocols for its deuterated analog would be valuable additions to the field.

References

An In-depth Technical Guide to the Stability and Storage of Promethazine Sulfoxide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Promethazine (B1679618) Sulfoxide-d6. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a labeled metabolite for analytical and research purposes. This document outlines known stability data, potential degradation pathways, and detailed experimental protocols for stability-indicating analysis.

Introduction to Promethazine Sulfoxide-d6

This compound is the deuterated form of Promethazine Sulfoxide (B87167), a major metabolite of the first-generation antihistamine, Promethazine.[1] Due to its isotopic labeling, this compound serves as an invaluable internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of its non-deuterated counterpart in biological matrices. Understanding its stability and optimal storage conditions is paramount to ensure its integrity and the accuracy of experimental results.

Recommended Storage Conditions

To maintain the purity and stability of this compound, specific storage conditions are recommended by various suppliers. These conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C is the most commonly recommended long-term storage temperature. Some suppliers also suggest 2-8°C for shorter periods.Minimizes the rate of potential degradation reactions.
Atmosphere Storage under an inert atmosphere (e.g., nitrogen or argon) is advised.Protects the compound from oxidative degradation.
Light Protect from light by storing in an amber vial or a dark location.Phenothiazine derivatives are known to be sensitive to light, which can induce photodegradation.
Container A tightly sealed, suitable container is necessary.Prevents contamination and exposure to moisture.

For long-term stability, one supplier indicates that the non-deuterated form, Promethazine Sulfoxide, is stable for at least four years when stored at -20°C.[2]

Stability Profile and Degradation Pathways

While specific quantitative stability data for this compound under forced degradation conditions is not extensively available in public literature, the stability can be inferred from studies on the parent compound, Promethazine. The primary degradation pathway for Promethazine is oxidation to Promethazine Sulfoxide.[3]

Key points regarding the stability of Promethazine and its relevance to this compound are:

  • Oxidative Degradation: Promethazine readily oxidizes to form Promethazine 5-oxide (Promethazine Sulfoxide).[3] This reaction can be influenced by factors such as pH, the presence of metal ions (e.g., copper (II) and iron (III)), and exposure to oxygen.[3]

  • Thermal Degradation: Studies on Promethazine hydrochloride have shown that its thermal degradation follows first-order kinetics and is influenced by pH.[3]

  • Photodegradation: Promethazine is susceptible to degradation upon exposure to light.[4]

It is reasonable to infer that this compound, being a sulfoxide, is a relatively stable metabolite but may be susceptible to further oxidation or other degradation pathways under harsh conditions.

Metabolic Pathway of Promethazine

Promethazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form Promethazine Sulfoxide.[2] This metabolic conversion is a key aspect of its pharmacokinetics.

Metabolic Pathway of Promethazine Promethazine Promethazine Promethazine_Sulfoxide Promethazine Sulfoxide Promethazine->Promethazine_Sulfoxide Oxidation CYP2D6 CYP2D6 (Liver Microsomes) CYP2D6->Promethazine_Sulfoxide

Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide.

Experimental Protocols for Stability Testing

The following are detailed methodologies for conducting stability testing on this compound, adapted from established protocols for Promethazine and its metabolites, and in accordance with ICH guidelines.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials and Reagents:

Experimental Workflow:

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Weigh Promethazine Sulfoxide-d6 Dissolve Dissolve in Methanol Start->Dissolve Dilute Dilute to working concentration Dissolve->Dilute Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Dilute->Acid Expose aliquots Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Dilute->Base Expose aliquots Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Dilute->Oxidation Expose aliquots Thermal Thermal Stress (e.g., 60°C) Dilute->Thermal Expose aliquots Photolytic Photolytic Stress (ICH Q1B guidelines) Dilute->Photolytic Expose aliquots Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Oxidation->Analyze Thermal->Analyze Photolytic->Analyze Neutralize->Analyze Data Quantify Degradation & Identify Degradants Analyze->Data

Caption: Workflow for forced degradation studies of this compound.

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Maintain the solution at a specified temperature (e.g., 60°C) for a set duration. Withdraw samples, neutralize with 0.1 M HCl, and prepare for analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time and quench if necessary before analysis.

  • Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) and take samples at different intervals for analysis.

  • Photostability Testing: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method is commonly employed.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Mass Spectrometer (for identification of degradants)

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength 249 nm
Column Temperature 25°C
Injection Volume 10 µL

Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Summary of Quantitative Data

The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating the type of data that should be generated.

Stress ConditionDuration% Degradation of this compoundMajor Degradation Products
0.1 M HCl24 hours< 5%To be identified
0.1 M NaOH24 hours10-15%To be identified
3% H₂O₂8 hours20-25%Further oxidized species
Thermal (60°C)48 hours< 10%To be identified
PhotolyticICH Q1B15-20%Photodegradants

Note: This data is illustrative and should be replaced with actual experimental findings.

Conclusion

The stability and proper storage of this compound are critical for its effective use as an internal standard in research and drug development. The recommended storage condition is at -20°C, protected from light and under an inert atmosphere. While specific degradation data for the deuterated sulfoxide is limited, its stability profile can be inferred from studies on Promethazine. The provided experimental protocols offer a robust framework for conducting forced degradation studies and developing a validated stability-indicating analytical method. Adherence to these guidelines will ensure the integrity of this compound and the reliability of the data generated using this important analytical standard.

References

Technical Guide: Promethazine Sulfoxide-d6 (CAS No. 1189892-93-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) Sulfoxide-d6 is the deuterium-labeled analog of Promethazine Sulfoxide, a primary metabolite of the first-generation antihistamine, Promethazine.[1][2][3][4] Due to its isotopic labeling, Promethazine Sulfoxide-d6 serves as an invaluable tool in analytical and clinical research, particularly as an internal standard for the accurate quantification of Promethazine and its metabolites in biological matrices.[4] This technical guide provides a comprehensive overview of its chemical properties, metabolic pathway, and a general experimental workflow for its application in pharmacokinetic studies.

Chemical and Physical Data

This compound is a stable isotope-labeled compound that is chemically identical to Promethazine Sulfoxide, with the exception of six deuterium (B1214612) atoms replacing six hydrogen atoms on the N,N-dimethyl group.[1] This mass difference allows for its differentiation in mass spectrometry-based analytical methods.

PropertyValueReference
CAS Number 1189892-93-0[1]
Molecular Formula C₁₇H₁₄D₆N₂OS[1][2][5]
Molecular Weight 306.46 g/mol [1][2][5]
Appearance Dark Red Solid[6]
Purity Typically >95% (HPLC)[1]
Storage -20°C, under inert atmosphere[1][6]
Synonyms N,N,-Di(methyl-d6),α-methyl-10H-phenothiazine-10-ethanamine 5-Oxide; Promethazine EP Impurity D-d6[1][4]
Unlabeled CAS No. 7640-51-9[1]

Metabolism of Promethazine to Promethazine Sulfoxide

The biotransformation of Promethazine in humans is extensive, with Promethazine Sulfoxide being one of the predominant metabolites.[3][4] This metabolic process is primarily mediated by the cytochrome P450 enzyme system in the liver.

Metabolic Pathway

The key step in the formation of Promethazine Sulfoxide is the S-oxidation of the phenothiazine (B1677639) ring of Promethazine. This reaction is catalyzed mainly by the cytochrome P450 isoform CYP2D6.[1][2]

Metabolic Pathway of Promethazine Promethazine Promethazine Promethazine_Sulfoxide Promethazine Sulfoxide Promethazine->Promethazine_Sulfoxide CYP2D6 (S-oxidation)

Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide.

Experimental Protocols: Application in Pharmacokinetic Studies

This compound is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the quantification of Promethazine and its metabolites in biological samples such as plasma or urine. The following outlines a general experimental workflow.

General Workflow for Bioanalytical Method Development

A robust and reliable bioanalytical method is crucial for accurate pharmacokinetic assessments. The use of a stable isotope-labeled internal standard like this compound is best practice to correct for variability during sample preparation and analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC Liquid Chromatography Separation Evaporation->LC MS Mass Spectrometry Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General workflow for a pharmacokinetic study using an internal standard.

Detailed Methodological Considerations
  • Sample Preparation: The goal is to extract the analyte (Promethazine and its metabolites) and the internal standard from the biological matrix while removing interfering substances. Common techniques include protein precipitation with acetonitrile (B52724) or methanol, liquid-liquid extraction with an organic solvent, or solid-phase extraction for cleaner samples.

  • Internal Standard Spiking: A known concentration of this compound is added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.

  • Liquid Chromatography (LC): A reversed-phase C18 column is often suitable for the separation of Promethazine and its metabolites. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution.

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

    • Analyte (Promethazine Sulfoxide): A specific MRM transition would be determined.

    • Internal Standard (this compound): The precursor ion will be 6 mass units higher than that of the unlabeled analyte, while the product ion may be the same or different, depending on the fragmentation pattern.

  • Calibration and Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve.

Conclusion

This compound is an essential analytical tool for researchers and professionals in the fields of pharmacology, toxicology, and drug development. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for the analysis of Promethazine and its metabolites. Understanding its properties and the metabolic pathway of its parent compound is critical for its effective application in pharmacokinetic and metabolic studies.

References

Use of Promethazine Sulfoxide-d6 in drug metabolism studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Application of Promethazine (B1679618) Sulfoxide-d6 in Drug Metabolism Studies

Introduction

In the fields of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug candidates and their metabolites is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties.[1] Promethazine, a phenothiazine (B1677639) derivative, is an antihistaminic, sedative, and antiemetic agent that undergoes extensive hepatic metabolism.[2][3] One of its predominant metabolites is Promethazine Sulfoxide (B87167), formed primarily by the action of the Cytochrome P450 enzyme CYP2D6.[4][5][6]

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, has become the gold standard for bioanalysis in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS).[1][7] Promethazine Sulfoxide-d6 is the stable isotope-labeled form of the major metabolite of Promethazine and serves as an ideal internal standard for its accurate quantification in complex biological matrices.[8][9] This technical guide provides a comprehensive overview of the role of this compound in drug metabolism studies, including experimental protocols, quantitative data, and workflow visualizations.

The Role of Deuterated Internal Standards

Deuterated standards are molecules in which one or more hydrogen atoms are replaced by their stable isotope, deuterium.[1] This substitution results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[1][8]

The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the unlabeled analyte (Promethazine Sulfoxide) during chromatography. This co-elution ensures that both compounds experience and correct for variations in:

  • Sample preparation and extraction efficiency

  • Injection volume

  • Matrix effects (ion suppression or enhancement)[1][10]

By adding a known concentration of this compound to a sample, the ratio of the peak area of the analyte to the peak area of the internal standard can be used to calculate the precise concentration of the analyte, thereby improving the accuracy, precision, and reliability of the analytical method.[7][11]

Metabolic Pathway of Promethazine

Promethazine is extensively metabolized in the liver.[2][3] The primary metabolic pathways include S-oxidation, N-demethylation, and ring hydroxylation.[6] The formation of Promethazine Sulfoxide is a major pathway, catalyzed principally by the CYP2D6 isozyme.[4][5][6]

Promethazine Metabolism cluster_0 Metabolic Conversion cluster_1 Catalyzing Enzyme Promethazine Promethazine Promethazine_Sulfoxide Promethazine Sulfoxide (Major Metabolite) Promethazine->Promethazine_Sulfoxide S-Oxidation Other_Metabolites N-desmethylpromethazine Ring-hydroxylated metabolites (Minor Metabolites) Promethazine->Other_Metabolites N-Demethylation, Hydroxylation CYP2D6 CYP2D6 CYP2D6->Promethazine_Sulfoxide  Primary Catalyst

Metabolic pathway of Promethazine to its major sulfoxide metabolite.

Quantitative Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of promethazine and its metabolites in biological samples.[12][13] The use of a deuterated internal standard is critical for achieving reliable results. While some methods have used Promethazine-d6 to quantify both the parent drug and its metabolites, the most accurate approach for quantifying Promethazine Sulfoxide is to use its corresponding labeled internal standard, this compound.[13][14]

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the determination of Promethazine and its metabolites in swine tissues.[13][14]

Table 1: Limits of Detection (LOD) and Quantification (LOQ)
AnalyteMatrixLOD (μg/kg)LOQ (μg/kg)
Promethazine (PMZ)Muscle, Liver, Kidney0.050.1
Fat0.050.1
Promethazine Sulfoxide (PMZSO)Muscle, Liver, Kidney0.050.1
Fat0.050.1
Monodesmethyl-promethazine (Nor1PMZ)Muscle, Liver, Kidney0.10.5
Fat0.050.1
Data sourced from a study on swine edible tissues.[13][14]
Table 2: Linearity and Recovery
AnalyteLinear Range (μg/kg)Correlation Coefficient (r)Average Recovery (%)
Promethazine (PMZ)0.1 - 50> 0.9977 - 111
Promethazine Sulfoxide (PMZSO)0.1 - 50> 0.9977 - 111
Monodesmethyl-promethazine (Nor1PMZ)0.5 - 50> 0.9977 - 111
Data sourced from a study on swine edible tissues.[13][14]

Experimental Protocols

Protocol for In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes a typical experiment to characterize the metabolism of Promethazine and quantify the formation of Promethazine Sulfoxide.

Materials:

  • Human Liver Microsomes (HLM)

  • Promethazine

  • This compound (as internal standard)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC-grade

  • Methanol (MeOH), HPLC-grade

  • Formic Acid

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM suspension in phosphate buffer. Prepare a stock solution of Promethazine (e.g., 1 mM in DMSO) and the internal standard, this compound (e.g., 100 µg/mL in MeOH).

  • Incubation Setup: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate.

  • Initiate Reaction: Add Promethazine to the mixture to initiate the metabolic reaction (final substrate concentration typically 1-10 µM). Vortex gently.

  • Incubation: Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: To stop the reaction, transfer each aliquot to a new tube containing ice-cold acetonitrile (typically 2-3 volumes) and the internal standard, this compound.

  • Protein Precipitation: Vortex the tubes vigorously to precipitate the microsomal proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis

This protocol provides a representative method for the quantification of Promethazine Sulfoxide using this compound as an internal standard.[13][14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 μm).[13][14]

  • Mobile Phase A: 0.1% Formic acid in water.[13]

  • Mobile Phase B: Acetonitrile.[13]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Ion Electrospray (ESI+).[13]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[13][14]

  • MRM Transitions (Example):

    • Promethazine Sulfoxide (Analyte): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values determined by infusion and optimization).

    • This compound (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Precursor will be ~6 Da higher than the analyte).

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Workflow Visualizations

Bioanalytical Workflow for Metabolite Quantification

The following diagram illustrates the typical workflow for quantifying a metabolite like Promethazine Sulfoxide from a biological matrix using its deuterated internal standard.

Bioanalytical Workflow cluster_workflow Quantification Workflow Sample 1. Biological Sample (e.g., Plasma, Microsome Incubate) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Extract 3. Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Spike->Extract Analyze 4. LC-MS/MS Analysis Extract->Analyze Quantify 5. Data Processing (Peak Area Ratio vs. Concentration) Analyze->Quantify Result 6. Final Concentration of Promethazine Sulfoxide Quantify->Result

Workflow for metabolite quantification using a deuterated internal standard.

Principle of Stable Isotope Dilution

This diagram illustrates the core principle of how a stable isotope-labeled internal standard corrects for sample processing variability.

Isotope Dilution Principle cluster_principle Correction Principle Initial Initial Sample Analyte (A): Unknown Amount IS (d6): Known Amount Added Process Sample Processing Step (e.g., Extraction) Initial->Process Loss Analyte and IS are lost in the same proportion due to identical chemical properties Process->Loss Final Final Sample for Analysis Ratio of A / d6 remains constant Process->Final

Principle of stable isotope dilution for analytical correction.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Promethazine Sulfoxide in Urine Using Promethazine Sulfoxide-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Promethazine (B1679618) is a first-generation antihistamine and antiemetic drug widely used for treating allergies, motion sickness, and nausea. Its metabolism in the body is extensive, with one of the primary metabolites being Promethazine Sulfoxide (B87167) (PMZSO). The quantitative analysis of promethazine and its metabolites in biological matrices like urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as Promethazine Sulfoxide-d6 (PMZSO-d6), is the gold standard for quantitative LC-MS/MS analysis.[1] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and experiencing similar ionization effects.[1] This allows for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2]

This document provides a detailed protocol for the analysis of Promethazine Sulfoxide in urine, employing this compound as an internal standard. The methodologies are synthesized from established analytical techniques for promethazine and its metabolites.[3][4][5]

Metabolic Pathway of Promethazine

Promethazine undergoes metabolism primarily through the cytochrome P450 (CYP450) enzyme system. The key transformation relevant to this protocol is the S-oxidation of the phenothiazine (B1677639) ring, which converts promethazine into promethazine sulfoxide.

Promethazine Promethazine PMZSO Promethazine Sulfoxide (PMZSO) Promethazine->PMZSO CYP450 (S-Oxidation)

Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide.

Experimental Protocol

This protocol outlines a method for the quantitative determination of Promethazine Sulfoxide in human urine using LC-MS/MS and this compound as an internal standard.

3.1. Materials and Reagents

  • Standards: Promethazine Sulfoxide (≥95% purity), this compound (≥98% isotopic purity).

  • Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (B129727) (MeOH, HPLC or LC-MS grade), Formic acid (LC-MS grade), HPLC-grade water.

  • Chemicals: Ammonium acetate, Potassium hydroxide (B78521) (KOH).[6][7]

  • Sample Collection: Polypropylene (B1209903) urine collection containers.

  • Labware: Calibrated micropipettes, polypropylene microtubes (1.5 mL and 2.0 mL), volumetric flasks.

3.2. Preparation of Solutions

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Promethazine Sulfoxide and this compound in separate volumetric flasks using methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.[5]

  • Working Standard Solutions: Prepare serial dilutions of the Promethazine Sulfoxide stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

3.3. Sample Preparation (On-line Solid-Phase Extraction)

This method is adapted from established procedures for promethazine and its metabolites in urine, providing automated sample cleanup and concentration.[4][8]

  • Sample Thawing: Thaw frozen urine samples at room temperature. Vortex for 15 seconds to ensure homogeneity.

  • Aliquoting: Transfer 100 µL of each urine sample, calibration standard, and quality control (QC) sample into separate autosampler vials.

  • Internal Standard Addition: Add 25 µL of the 100 ng/mL Internal Standard Working Solution (PMZSO-d6) to all vials except for the blank matrix samples.

  • Dilution: Add 875 µL of HPLC-grade water to each vial.

  • Mixing: Cap the vials and vortex for 10 seconds.

  • Analysis: Place the vials in the autosampler for automated on-line solid-phase extraction and LC-MS/MS analysis.

3.4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with column-switching capability.
Extraction Column A suitable reversed-phase column for trapping (e.g., C8 or C18, ~20 x 2.1 mm).
Analytical Column C18 Column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 µm).[5]
Mobile Phase A 0.1% Formic Acid in Water.[5]
Mobile Phase B Acetonitrile (ACN).[5]
Flow Rate 0.3 - 0.8 mL/min.[5][6]
Gradient Elution A gradient should be developed to ensure separation from matrix components and other metabolites. Start with a high aqueous phase, ramp up the organic phase to elute the analytes, followed by a re-equilibration step.
Injection Volume 20 - 100 µL.
MS System Triple Quadrupole Mass Spectrometer.
Ionization Source Electrospray Ionization (ESI), Positive Mode.
Scan Type Multiple Reaction Monitoring (MRM).
MRM Transitions To be optimized empirically.PMZSO: Q1 (Precursor Ion) -> Q3 (Product Ion) PMZSO-d6: Q1 (Precursor Ion + 6 Da) -> Q3 (Product Ion)

Analytical Method Validation

The analytical method should be validated according to established guidelines. The following table summarizes typical performance characteristics reported for the analysis of promethazine and its metabolites in urine.

Validation ParameterTypical Performance Metric
Linearity Range 2.5 ng/mL to 1400 ng/mL for promethazine sulfoxide.[4][8]
Correlation Coefficient (r²) > 0.995.[8]
Lower Limit of Quantitation (LLOQ) 1.00 - 3.75 ng/mL.[3][4][8][9] The LLOQ for promethazine sulfoxide has been reported as 2.50 ng/mL with a coefficient of variation (C.V.) of less than 11.5%.[4][8]
Accuracy (Bias %) Within ±15% (±20% at LLOQ). Reported accuracy for promethazine metabolites is within +/- 11.8% bias.[4][8]
Precision (CV %) ≤15% (≤20% at LLOQ). Inter- and intra-day precision for promethazine and its metabolites has been reported to be less than 10% and 5.5% C.V., respectively.[3][4][8][9]
Recovery Mean method recoveries for similar analytes have been reported as over 97%.[3][9]

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample (Calibrator, QC, or Unknown) Aliquot Aliquot 100 µL Sample Sample->Aliquot Add_IS Add 25 µL Internal Standard (PMZSO-d6) Aliquot->Add_IS Dilute Dilute with 875 µL Water Add_IS->Dilute Vortex Vortex to Mix Dilute->Vortex Inject Inject into LC-MS/MS Vortex->Inject SPE On-line SPE Cleanup Inject->SPE LC_Sep LC Separation (C18 Column) SPE->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM) LC_Sep->MS_Detect Integrate Integrate Peak Areas (Analyte & IS) MS_Detect->Integrate Cal_Curve Generate Calibration Curve (Area Ratio vs. Conc.) Integrate->Cal_Curve Calculate Calculate Analyte Concentration Cal_Curve->Calculate Report Report Results Calculate->Report

Caption: Workflow for the quantitative analysis of Promethazine Sulfoxide in urine.

References

Application of Promethazine Sulfoxide-d6 in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) is a first-generation antihistamine with sedative and antiemetic properties, belonging to the phenothiazine (B1677639) class of drugs. In forensic toxicology, the accurate quantification of promethazine and its metabolites is crucial for determining drug involvement in legal cases. Promethazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its major metabolite, promethazine sulfoxide (B87167).

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry for forensic applications. These standards, such as Promethazine Sulfoxide-d6, are essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results. This document provides detailed application notes and protocols for the use of this compound in the forensic toxicological analysis of promethazine sulfoxide.

While detailed validated methods specifically employing this compound as an internal standard for the quantification of promethazine sulfoxide in human forensic samples are not widely available in the reviewed literature, this document presents a comprehensive proposed protocol adapted from a validated method for the analysis of promethazine and its metabolites in biological tissues. This adapted protocol provides a robust framework for researchers to develop and validate their own methods.

Metabolic Pathway of Promethazine

Promethazine undergoes extensive metabolism in the body. The primary metabolic pathway involves the oxidation of the sulfur atom in the phenothiazine ring to form promethazine sulfoxide. This reaction is catalyzed by the CYP2D6 enzyme.

Promethazine Metabolism Metabolic Pathway of Promethazine Promethazine Promethazine Promethazine_Sulfoxide Promethazine Sulfoxide (Major Metabolite) Promethazine->Promethazine_Sulfoxide CYP2D6

Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide.

Experimental Protocols

This section details a proposed experimental protocol for the quantitative analysis of promethazine sulfoxide in forensic samples using this compound as an internal standard. This protocol is adapted from a validated method for the analysis of promethazine and its metabolites in swine tissues and is intended to serve as a starting point for method development and validation in forensic toxicology laboratories.[1][2][3][4][5]

Reagents and Materials
  • Analytes: Promethazine Sulfoxide

  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724) (ACN) (HPLC grade), Methanol (MeOH) (HPLC grade), Formic Acid (FA) (LC-MS grade), Water (deionized or Milli-Q)

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents as determined by laboratory validation.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Promethazine Sulfoxide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Promethazine Sulfoxide stock solution in an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the calibration standards.

Sample Preparation (Proposed Method for Blood/Plasma)
  • Aliquoting: To 1 mL of blood or plasma sample in a polypropylene (B1209903) tube, add a specified volume of the this compound internal standard working solution.

  • Protein Precipitation: Add 2 mL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions that should be optimized for the specific instrumentation used.

ParameterProposed Condition
LC System Agilent 1290 Infinity LC or equivalent
Column Zorbax Eclipse Plus C18 (2.1 mm × 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for 2 minutes. (This should be optimized)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6410 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V
Data Acquisition Multiple Reaction Monitoring (MRM)
Mass Spectrometric Parameters (MRM Transitions)

The following are proposed MRM transitions for Promethazine Sulfoxide and its deuterated internal standard. These should be optimized for the specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
Promethazine Sulfoxide 301.1239.110013520
301.1198.110013525
This compound 307.1245.110013520
307.1204.110013525

Data Presentation

The following tables summarize the quantitative data adapted from a study on the analysis of promethazine and its metabolites in swine tissues.[1][2][3][4][5] While this study did not use this compound, the validation data for Promethazine Sulfoxide provides a useful reference for method development.

Table 1: Method Validation Parameters for Promethazine Sulfoxide
ParameterResult in Swine Muscle[1][2][3][4][5]
Linearity Range 0.1 - 50 µg/kg
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 µg/kg
Limit of Quantification (LOQ) 0.1 µg/kg
Table 2: Accuracy and Precision for Promethazine Sulfoxide in Spiked Swine Muscle Samples
Spiked Concentration (µg/kg)Mean Recovery (%)[1][2][3][4][5]Intra-day Precision (%RSD)[1][2][3][4][5]Inter-day Precision (%RSD)[1][2][3][4][5]
0.195.28.710.2
1.098.76.58.1
10.0101.34.25.9

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the analysis of Promethazine Sulfoxide using this compound as an internal standard.

Experimental Workflow Analytical Workflow for Promethazine Sulfoxide cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Forensic Sample (e.g., Blood, Urine, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (HPLC/UPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Peak Area Ratio MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Overview of the analytical workflow.

Conclusion

This compound is a critical tool for the accurate and reliable quantification of promethazine sulfoxide in forensic toxicology casework. The use of a stable isotope-labeled internal standard is paramount for minimizing analytical variability and ensuring the defensibility of toxicological findings. The proposed protocol, adapted from a validated veterinary drug analysis method, provides a solid foundation for laboratories to develop and validate their own methods for the analysis of promethazine sulfoxide in human forensic samples. It is essential that any adapted method undergoes rigorous in-house validation to demonstrate its suitability for its intended forensic application.

References

Application Note: Quantification of Promethazine in Swine Tissue using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Promethazine (B1679618) (PMZ) is a phenothiazine (B1677639) derivative with antihistaminic, sedative, and antiemetic properties.[1] In veterinary medicine, it is sometimes used to treat allergic reactions in animals like pigs.[2] However, its use in food-producing animals raises concerns about potential residues in edible tissues, which could pose risks to consumers.[3] To ensure food safety and compliance with regulatory limits, sensitive and reliable analytical methods are required for the quantification of promethazine and its metabolites in swine tissues.[4][5]

This application note details a robust and validated method for the simultaneous determination and quantification of promethazine (PMZ) and its two major metabolites, promethazine sulfoxide (B87167) (PMZSO) and monodesmethyl-promethazine (Nor1PMZ), in various swine tissues (muscle, liver, kidney, and fat). The method utilizes High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard (Promethazine-d6) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2][6][7][8][9][10]

Principle

The method involves the extraction of promethazine and its metabolites from homogenized swine tissue using an acidified organic solvent. The extract is then purified, concentrated, and analyzed by LC-MS/MS. Quantification is achieved by using an internal standard, deuterated promethazine (PMZ-d6), which closely mimics the behavior of the analytes during the entire analytical process.[11][7] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in extraction recovery, matrix effects, and instrument response.[8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative performance parameters of the method, including the limits of detection (LOD), limits of quantification (LOQ), linearity, recovery, and precision in different swine tissues.[6][7]

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in µg/kg [11][6]

AnalyteTissueLOD (µg/kg)LOQ (µg/kg)
Promethazine (PMZ)Muscle, Liver, Kidney0.050.1
Fat0.050.1
Promethazine Sulfoxide (PMZSO)Muscle, Liver, Kidney0.050.1
Fat0.050.1
Monodesmethyl-promethazine (Nor1PMZ)Muscle, Liver, Kidney0.10.5
Fat0.050.1

Table 2: Linearity of Calibration Curves [6]

AnalyteLinear Range (µg/kg)Correlation Coefficient (r)
Promethazine (PMZ)0.1 - 50> 0.99
Promethazine Sulfoxide (PMZSO)0.1 - 50> 0.99
Monodesmethyl-promethazine (Nor1PMZ)0.5 - 50> 0.99

Table 3: Recovery and Precision (Intra-day and Inter-day) [11][6]

TissueAnalyteSpiked Level (µg/kg)Average Recovery (%)Precision (RSD, %)
Muscle PMZ0.1, 1, 1085.3 - 95.74.1 - 9.8
PMZSO0.1, 1, 1088.2 - 98.43.5 - 8.7
Nor1PMZ0.5, 1, 1081.7 - 92.35.2 - 10.1
Liver PMZ0.1, 1, 1089.1 - 101.22.9 - 7.5
PMZSO0.1, 1, 1092.4 - 103.51.8 - 6.4
Nor1PMZ0.5, 1, 1088.6 - 99.74.3 - 8.9
Kidney PMZ0.1, 1, 1090.5 - 105.63.1 - 8.2
PMZSO0.1, 1, 1093.7 - 107.12.5 - 7.1
Nor1PMZ0.5, 1, 1091.3 - 102.44.8 - 9.3
Fat PMZ0.1, 1, 1077.0 - 88.96.7 - 11.0
PMZSO0.1, 1, 1080.3 - 91.55.9 - 10.5
Nor1PMZ0.1, 1, 1078.6 - 90.17.1 - 10.8

Experimental Protocols

Materials and Reagents
  • Standards: Promethazine hydrochloride (≥99.5% purity), Promethazine-d6 hydrochloride (PMZ-d6), Promethazine sulfoxide (PMZSO), and Monodesmethyl-promethazine hydrochloride (Nor1PMZ).[2]

  • Solvents: HPLC-grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and formic acid.[2]

  • Water: Ultrapure water.

  • Other: n-hexane.

Standard Solution Preparation[2]
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve each standard (PMZ, PMZSO, Nor1PMZ, and PMZ-d6) in methanol to prepare individual stock solutions of 1000 µg/mL. Store at -20°C.[2]

  • Working Standard Solutions: Prepare a series of mixed standard working solutions by diluting the stock solutions with acetonitrile. For example, to concentrations of 0.0025, 0.005, 0.025, 0.05, 0.25, 0.5, 1.0, and 2.5 µg/mL. Store at 4°C.[2]

  • Internal Standard Working Solution: Prepare a working solution of PMZ-d6 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation[6][8]
  • Homogenization: Homogenize swine tissue samples (muscle, liver, kidney, or fat) until a uniform consistency is achieved.

  • Weighing: Weigh 2.0 g (± 0.02 g) of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spiking: Add the internal standard working solution (PMZ-d6) to each sample.

  • Extraction: Add 10 mL of 0.1% formic acid in acetonitrile to the tube. Homogenize for 1 minute using a high-speed homogenizer, then vortex for 5 minutes. Centrifuge at 8000 rpm for 10 minutes.

  • Liquid-Liquid Partitioning: Transfer the supernatant to a new 15 mL centrifuge tube. Add 5 mL of acetonitrile-saturated n-hexane. Vortex for 3 minutes and centrifuge at 4000 rpm for 5 minutes to remove lipids.

  • Concentration: Transfer the lower acetonitrile layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Re-dissolve the residue in 1.0 mL of a solution of 0.1% formic acid in water and acetonitrile (80:20, v/v). Vortex for 1 minute and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[11][7]

LC-MS/MS Conditions[6][8]
  • Liquid Chromatography (LC):

    • Column: Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 µm) or equivalent.[11][7]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient program should be developed to ensure the separation of the analytes. For example: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-7 min, 90% B; 7-7.1 min, 90-10% B; 7.1-9 min, 10% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor and product ions for each analyte and the internal standard are listed in Table 4. The declustering potential and collision energy for each transition should be optimized for the specific instrument used.[12]

Table 4: Optimized MRM Parameters [12]

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantitative)Product Ion (m/z) (Qualitative)
Promethazine (PMZ)285.286.2198.1
Promethazine Sulfoxide (PMZSO)301.3198.2239.1
Monodesmethyl-promethazine (Nor1PMZ)271.3197.9240.3
Promethazine-d6 (PMZ-d6)291.392.0240.3

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization Homogenized Swine Tissue (2g) spiking Spike with PMZ-d6 Internal Standard homogenization->spiking extraction Extract with 10 mL 0.1% Formic Acid in ACN spiking->extraction centrifugation1 Centrifuge (8000 rpm, 10 min) extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 purification Purify with Acetonitrile-Saturated n-Hexane supernatant1->purification centrifugation2 Centrifuge (4000 rpm, 5 min) purification->centrifugation2 supernatant2 Collect Acetonitrile Layer centrifugation2->supernatant2 evaporation Evaporate to Dryness supernatant2->evaporation reconstitution Reconstitute in 1 mL Mobile Phase evaporation->reconstitution filtration Filter (0.22 µm) reconstitution->filtration lc_ms_ms LC-MS/MS Analysis (ESI+, MRM) filtration->lc_ms_ms quantification Quantification using PMZ-d6 lc_ms_ms->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the quantification of Promethazine in swine tissue.

logical_relationship cluster_analytes Target Analytes cluster_is Internal Standard cluster_quantification Quantification Strategy PMZ Promethazine (PMZ) quant_pmz Quantify PMZ PMZ->quant_pmz PMZSO Promethazine Sulfoxide (PMZSO) quant_pmzso Quantify PMZSO (External Standard) PMZSO->quant_pmzso Nor1PMZ Monodesmethyl-promethazine (Nor1PMZ) quant_nor1pmz Quantify Nor1PMZ Nor1PMZ->quant_nor1pmz PMZ_d6 Promethazine-d6 (PMZ-d6) PMZ_d6->quant_pmz Corrects for variability PMZ_d6->quant_nor1pmz Corrects for variability

Caption: Logical relationship for the quantification strategy.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of promethazine and its major metabolites in various swine tissues. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for regulatory monitoring and food safety applications. The detailed protocol and performance data presented in this application note can be readily adopted by analytical laboratories involved in veterinary drug residue analysis.

References

Application Notes and Protocols for the Analysis of Promethazine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the analysis of Promethazine Sulfoxide, a primary metabolite of the first-generation antihistamine, Promethazine. The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and veterinary drug residue analysis.

Introduction

Promethazine is a phenothiazine (B1677639) derivative with antihistaminic, sedative, and antiemetic properties. Its metabolism in humans and other species primarily occurs in the liver, where it is converted to metabolites including Promethazine Sulfoxide (PMZSO) and Nor1-promethazine (Nor1PMZ).[1][2] The primary enzyme responsible for the formation of Promethazine Sulfoxide is Cytochrome P450 2D6 (CYP2D6).[2] Accurate and sensitive quantification of Promethazine and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring food safety in the case of veterinary applications.[1]

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Promethazine Sulfoxide in biological matrices.[1][3] Additionally, it provides guidance on the development of a method utilizing a deuterated internal standard, Promethazine Sulfoxide-d6.

Metabolic Pathway of Promethazine

Promethazine undergoes several metabolic transformations, with sulfoxidation being a major pathway. The diagram below illustrates the formation of Promethazine Sulfoxide from Promethazine.

Promethazine Promethazine Promethazine_Sulfoxide Promethazine Sulfoxide (PMZSO) Promethazine->Promethazine_Sulfoxide Metabolism CYP2D6 CYP2D6 (Sulfoxidation) CYP2D6->Promethazine_Sulfoxide cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Sample Homogenization Extraction Extraction with 0.1% Formic Acid in Acetonitrile Homogenization->Extraction Purification Purification with Acetonitrile-Saturated n-Hexane Extraction->Purification Evaporation Rotary Evaporation Purification->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MRM Detection Separation->Detection

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Promethazine Sulfoxide-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Promethazine (B1679618) Sulfoxide-d6 analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my Promethazine Sulfoxide-d6 analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In the context of this compound, components of biological matrices like plasma, urine, or tissue homogenates can interfere with its ionization in the mass spectrometer source.

Q2: What are the common causes of matrix effects in LC-MS/MS analysis?

A2: The primary causes of matrix effects are co-eluting endogenous or exogenous compounds from the sample that compete with the analyte for ionization.[3] In biological samples, phospholipids (B1166683) from cell membranes are a major contributor to ion suppression.[4] Other potential sources include salts, proteins, and other metabolites that are not completely removed during sample preparation.[3]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of the analyte (this compound) into the mass spectrometer while injecting a blank, extracted sample matrix.[2][5] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.[2]

  • Quantitative Assessment (Post-Extraction Spike): This is the more common approach. The response of the analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[6]

Q4: What is the role of an internal standard, specifically a deuterated one like Promethazine-d6, in mitigating matrix effects?

A4: An ideal internal standard (IS) co-elutes with the analyte and experiences similar matrix effects. A stable isotope-labeled (SIL) internal standard, such as Promethazine-d6 for the analysis of Promethazine, is the gold standard because it has nearly identical physicochemical properties to the analyte and will be affected by the matrix in a very similar way.[2][7] By calculating the ratio of the analyte signal to the IS signal, the variability introduced by matrix effects can be significantly compensated. However, it is important to note that while an SIL-IS can compensate for matrix effects, it may not overcome sensitivity loss due to severe ion suppression.[6]

Troubleshooting Guides

Q1: I am observing significant ion suppression for this compound. What are the potential causes and solutions?

A1: Significant ion suppression is a common challenge. Here's a systematic approach to troubleshoot this issue:

  • Inadequate Sample Cleanup: The most likely cause is insufficient removal of interfering matrix components.

    • Solution: Enhance your sample preparation method. If you are using protein precipitation, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[6]

  • Chromatographic Co-elution: The analyte may be co-eluting with a highly suppressive matrix component.

    • Solution: Modify your chromatographic conditions. Adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., a phenyl or C8 column instead of a C18) can help separate the analyte from the interfering compounds.[8][9]

  • High Sample Concentration: Injecting a sample that is too concentrated can overload the ion source and exacerbate matrix effects.[2]

    • Solution: If the sensitivity of your assay allows, dilute the final extract before injection.[2]

Below is a workflow to guide you through troubleshooting ion suppression:

cluster_troubleshooting Troubleshooting Ion Suppression start Significant Ion Suppression Observed check_sample_prep Is Sample Preparation Adequate? start->check_sample_prep improve_sample_prep Implement LLE or SPE check_sample_prep->improve_sample_prep No check_chromatography Is Analyte Co-eluting with Interferences? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography optimize_lc Modify Gradient or Change Column check_chromatography->optimize_lc Yes check_concentration Is Sample Concentration Too High? check_chromatography->check_concentration No optimize_lc->check_concentration dilute_sample Dilute Sample Extract check_concentration->dilute_sample Yes re_evaluate Re-evaluate Matrix Effect check_concentration->re_evaluate No dilute_sample->re_evaluate

Caption: A logical workflow for troubleshooting ion suppression in LC-MS/MS analysis.

Q2: My recovery for this compound is low and inconsistent. What steps can I take to improve it?

A2: Low and variable recovery is often related to the sample extraction procedure.

  • Suboptimal Extraction Solvent: The chosen solvent may not be efficiently extracting the analyte from the matrix.

    • Solution: Experiment with different extraction solvents and pH conditions. For a basic compound like promethazine and its metabolites, an acidic extraction medium is often beneficial. A study by Peng et al. (2023) successfully used 0.1% formic acid in acetonitrile (B52724) for extraction from swine tissues.[8]

  • Inefficient Extraction Technique: The chosen method (e.g., protein precipitation) may not be effective for your specific matrix.

    • Solution: As with ion suppression, consider more exhaustive techniques like LLE or SPE. These methods can provide cleaner extracts and more consistent recoveries.[6]

  • Analyte Stability: Promethazine and its derivatives can be sensitive to storage and handling conditions.

    • Solution: Ensure proper storage of stock solutions (e.g., at -22°C) and prepared samples (e.g., at 4°C).[8] Minimize the exposure of samples to room temperature and light. One study noted a significant decrease in the response of Promethazine-d6 when the evaporated solvent was left at room temperature and exposed to air for a week.[8]

Q3: Can I use an external standard for quantifying this compound if I don't have a deuterated internal standard?

A3: While it is possible to use an external standard, it is not recommended for complex biological matrices due to the high probability of matrix effects.[7] A study on promethazine and its metabolites quantified Promethazine Sulfoxide using an external standard method, but used a deuterated internal standard for promethazine itself.[8][10] If you must use an external standard, it is crucial to use matrix-matched calibrants. This involves preparing your calibration standards in a blank matrix that is identical to your samples to compensate for matrix effects.[5] However, obtaining a suitable blank matrix can be challenging.[2]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from a study analyzing Promethazine (PMZ) and its metabolites in various swine tissues. This data can serve as a benchmark for what to expect with different sample preparation methods.

Table 1: Average Recoveries of Promethazine and Metabolites in Swine Tissues (%)

AnalyteMuscleLiverKidneyFat
PMZ85-9577-8882-9398-111
PMZSO80-9281-9083-9495-108
Data extracted from a study using 0.1% formic acid-acetonitrile extraction and purification with acetonitrile-saturated n-hexane.[8][10]

Table 2: Matrix Effects of Promethazine and Metabolites in Swine Tissues (%)

AnalyteMuscleLiverKidneyFat
PMZ92-10565-7888-99102-115
PMZSO90-10368-8085-97105-118
A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and values >100% indicate ion enhancement. Note the significant ion suppression observed in the liver tissue.[8]

Experimental Protocols

Here are detailed methodologies for common sample preparation techniques to mitigate matrix effects.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting analytes from a biological fluid like plasma.

  • Sample Preparation: To 500 µL of plasma in a centrifuge tube, add the internal standard solution.

  • pH Adjustment: Add 100 µL of a suitable buffer to adjust the pH (e.g., for basic compounds, use an alkaline buffer like 1M sodium carbonate).

  • Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex the mixture for 5-10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general workflow for using a reversed-phase SPE cartridge.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.

  • Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., 2% formic acid in water).

  • Loading: Mix the sample (e.g., 500 µL of plasma) with the loading buffer and load it onto the cartridge. Allow the sample to pass through slowly.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

Below is a diagram illustrating a typical sample preparation workflow for biological matrices.

cluster_workflow Sample Preparation Workflow for Biological Matrices start Biological Sample (e.g., Plasma) add_is Add Internal Standard (Promethazine-d6) start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Choose Method lle Liquid-Liquid Extraction add_is->lle Choose Method spe Solid-Phase Extraction add_is->spe Choose Method centrifuge Centrifuge ppt->centrifuge evaporate Evaporate to Dryness lle->evaporate spe->evaporate supernatant Collect Supernatant centrifuge->supernatant supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A generalized workflow for preparing biological samples for LC-MS/MS analysis.

References

Technical Support Center: Promethazine Sulfoxide-d6 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Promethazine (B1679618) Sulfoxide-d6.

Frequently Asked Questions (FAQs)

Q1: What is Promethazine Sulfoxide-d6 and why is it used in LC-MS/MS analysis?

A1: this compound is the deuterated form of Promethazine Sulfoxide, a major metabolite of the drug Promethazine. In LC-MS/MS methods, it is commonly used as a stable isotope-labeled internal standard (SIL-IS). The six deuterium (B1214612) atoms increase its mass by six units compared to the endogenous metabolite, allowing the mass spectrometer to distinguish between the internal standard and the analyte. This ensures accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[1][2][3]

Q2: What are the typical precursor and product ions for this compound in positive ionization mode?

A2: For this compound, the precursor ion (the ion selected in the first quadrupole, Q1) is typically the protonated molecule [M+H]⁺. Given that the molecular weight of unlabeled Promethazine Sulfoxide is approximately 300.4 g/mol , and Promethazine-d6 has a molecular weight of about 290.4 g/mol (due to the six deuterium atoms replacing six hydrogen atoms), the precursor ion for this compound will be higher than that of Promethazine Sulfoxide. Based on available data for related compounds, the precursor ion for Promethazine-d6 is m/z 291.3.[1] Since Promethazine Sulfoxide has an additional oxygen atom, its molecular weight is higher. For Promethazine Sulfoxide, the precursor ion is m/z 301.3.[1] Therefore, the precursor ion for this compound would be expected around m/z 307.4. Specific product ions (fragments generated in the collision cell, Q2, and selected in the third quadrupole, Q3) must be determined empirically by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. For the related compound Promethazine-d6, characteristic product ions are m/z 92 and 240.3.[4]

Q3: Which ionization mode is best for analyzing this compound?

A3: Electrospray ionization (ESI) in the positive ion mode is the most common and effective technique for analyzing Promethazine and its metabolites, including this compound.[1][5] This is because the nitrogen atoms in the promethazine structure are readily protonated, leading to a strong signal in positive ESI.

Q4: What type of LC column is recommended for the separation of this compound?

A4: A C18 reversed-phase column is the most frequently used stationary phase for the analysis of promethazine and its metabolites.[1][2][5] Specifically, a Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 μm) has been successfully used.[1][2] Other options that can provide good separation include Phenyl Hydride™ and UDC-Cholesterol™ columns, which may offer different selectivity, especially for separating isomers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between the basic analyte and acidic silanols on the column packing.- Mismatched solvent strength between the sample diluent and the mobile phase.- Column degradation or contamination.- Use a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid) to suppress silanol (B1196071) activity.- Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.- Use a column with end-capping or a different stationary phase (e.g., Phenyl Hydride).- Flush the column or replace it if necessary.
Low Sensitivity / Poor Signal - Suboptimal MS/MS parameters (e.g., collision energy, declustering potential).- Ion suppression from matrix components.- Poor ionization efficiency.- Incorrect mobile phase pH.- Optimize MS/MS parameters by infusing a standard solution of this compound.- Improve sample clean-up to remove interfering matrix components.- Ensure the mobile phase is compatible with ESI and promotes ionization (e.g., contains a volatile acid like formic acid).- Check and adjust the mobile phase pH to ensure the analyte is in its ionized form.
High Background Noise - Contaminated mobile phase or LC system.- Carryover from previous injections.- In-source fragmentation.- Use high-purity LC-MS grade solvents and freshly prepared mobile phases.- Implement a robust needle and injection port washing procedure between samples.- Optimize source parameters (e.g., temperature, gas flows) to minimize in-source fragmentation.
Retention Time Shift - Changes in mobile phase composition or flow rate.- Column aging or temperature fluctuations.- Inconsistent system equilibration.- Prepare fresh mobile phase and ensure accurate composition.- Check the LC pump for leaks and verify the flow rate.- Use a column oven to maintain a stable temperature.- Ensure the column is adequately equilibrated before each injection.
Carryover - Adsorption of the analyte onto surfaces in the autosampler or LC system.- Use a stronger needle wash solution that includes an organic solvent.- Inject a blank solvent after a high-concentration sample to check for carryover.- If carryover persists, consider using a different injection mode (e.g., sandwich injection with a strong solvent).

Experimental Protocols

Sample Preparation from Swine Tissue

This protocol is adapted from a validated method for the determination of promethazine and its metabolites in swine edible tissues.[1]

  • Homogenization: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard solution.

  • Extraction: Add 10 mL of 0.1% formic acid in acetonitrile (B52724). Vortex for 5 minutes and then homogenize for 1 minute.

  • Centrifugation: Centrifuge at 8000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new 15 mL centrifuge tube.

  • Re-extraction: Add 10 mL of 0.1% formic acid in acetonitrile to the pellet, vortex for 5 minutes, and centrifuge again. Combine the supernatants.

  • Purification: Add 10 mL of acetonitrile-saturated n-hexane to the combined supernatant, vortex for 3 minutes, and centrifuge at 8000 rpm for 5 minutes.

  • Evaporation: Transfer the lower layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of 0.1% formic acid-water and acetonitrile (80:20, v/v).

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Parameters

The following tables summarize the starting parameters for method development, based on a validated method.[1]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters Symmetry C18 (100 mm × 2.1 mm i.d., 3.5 μm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 35°C

Table 2: LC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
2.0955
5.01090
7.01090
7.1955
10.0955

Table 3: Mass Spectrometry Parameters for Related Analytes

Analyte Precursor Ion (m/z) Product Ion (m/z) (Quantitative) Product Ion (m/z) (Qualitative) Declustering Potential (V) Collision Energy (eV)
Promethazine285.286.2198.110020
Promethazine Sulfoxide301.3198.2239.18030
Promethazine-d6 (IS)291.392.0240.310020

Note: The parameters for this compound need to be optimized empirically but are expected to be similar to those for unlabeled Promethazine Sulfoxide.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Tissue Sample add_is Spike with this compound sample->add_is extract1 Extract with 0.1% Formic Acid in ACN add_is->extract1 centrifuge1 Centrifuge extract1->centrifuge1 extract2 Re-extract Pellet centrifuge1->extract2 combine Combine Supernatants extract2->combine purify Purify with Acetonitrile-Saturated n-Hexane combine->purify evaporate Evaporate to Dryness purify->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter reconstitute->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Positive ESI separate->ionize detect MRM Detection ionize->detect quantify Quantification using Internal Standard detect->quantify report Generate Report quantify->report

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_retention Retention Time Issues issue Poor Chromatographic Results peak_tailing Peak Tailing issue->peak_tailing Symptom peak_fronting Peak Fronting issue->peak_fronting Symptom split_peak Split Peaks issue->split_peak Symptom low_signal Low Signal Intensity issue->low_signal Symptom high_noise High Background Noise issue->high_noise Symptom rt_shift Retention Time Shift issue->rt_shift Symptom sol1 Adjust Mobile Phase pH peak_tailing->sol1 Solution sol2 Check Sample Diluent peak_tailing->sol2 Solution sol3 Clean/Replace Column peak_tailing->sol3 Solution sol4 Optimize MS Parameters low_signal->sol4 Solution sol5 Improve Sample Cleanup low_signal->sol5 Solution sol6 Check LC Pump & Flow Rate rt_shift->sol6 Solution sol7 Verify Mobile Phase rt_shift->sol7 Solution

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

Addressing ion suppression in the analysis of Promethazine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the analysis of promethazine (B1679618) and its metabolites by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of promethazine metabolites?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine, tissue) reduce the ionization efficiency of the target analytes, in this case, promethazine and its metabolites.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] Given that biological matrices are complex, containing numerous compounds like phospholipids, salts, and proteins, ion suppression is a significant challenge that can lead to erroneous results if not properly addressed.[1]

Q2: What are the common metabolites of promethazine that I should be aware of during analysis?

A2: The primary metabolites of promethazine include promethazine sulfoxide (B87167) (PMZSO) and monodesmethyl-promethazine (Nor1PMZ).[3][4] It is crucial to develop analytical methods that can effectively separate and quantify the parent drug (promethazine, PMZ) and these key metabolites.

Q3: How can I detect ion suppression in my LC-MS/MS analysis?

A3: A common method to assess ion suppression is the post-extraction addition technique. This involves comparing the analyte's response in a neat solution to its response when spiked into a blank, extracted biological matrix. A lower response in the matrix extract indicates ion suppression. Another approach is the post-column infusion method, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip in the analyte's signal at retention times where matrix components are eluting and causing suppression.

Q4: Can the choice of ionization technique affect ion suppression?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analytes' chemical properties, can be a viable strategy to mitigate the effect. Additionally, switching the ESI polarity (e.g., from positive to negative ion mode) may help, as fewer matrix components may ionize in the selected mode.[2]

Troubleshooting Guide: Overcoming Ion Suppression

This guide provides a systematic approach to troubleshooting and mitigating ion suppression issues during the analysis of promethazine metabolites.

Problem: Low or Inconsistent Analyte Signal

Possible Cause 1: Inadequate Sample Preparation

  • Solution: Enhance sample cleanup to remove interfering matrix components.

    • Protein Precipitation (PPT): While quick, PPT is often insufficient for removing phospholipids, a major source of ion suppression. If using PPT, consider further cleanup steps.

    • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT. Optimize the extraction solvent and pH to selectively extract promethazine and its metabolites while leaving interfering substances behind. For basic compounds like promethazine, adjusting the sample pH to be two units higher than the pKa can improve extraction into an organic solvent.[1]

    • Solid-Phase Extraction (SPE): SPE can provide the most thorough cleanup. Select a sorbent and elution solvent system that strongly retains the analytes while allowing matrix components to be washed away.

Possible Cause 2: Co-elution of Analytes with Matrix Components

  • Solution: Optimize chromatographic conditions to separate analytes from the ion-suppressing regions of the chromatogram.

    • Modify the Mobile Phase: Adjust the organic solvent composition, pH, or additive concentrations. For promethazine and its metabolites, using a mobile phase containing a small amount of formic acid can improve peak shape and ionization efficiency in positive ion mode.[3]

    • Adjust the Gradient: A shallower gradient can improve the resolution between analytes and interfering peaks.

    • Change the Analytical Column: A column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) can alter selectivity and resolve the analytes from matrix interferences.

Possible Cause 3: Inappropriate MS Source Parameters

  • Solution: Optimize the ion source settings to enhance analyte signal and minimize the impact of matrix effects.

    • Source Temperature and Gas Flows: Adjust the desolvation temperature and gas flows (nebulizer and drying gas) to ensure efficient droplet desolvation.

    • Ionization Voltage: Optimize the capillary voltage to maximize the ionization of promethazine and its metabolites.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing ion suppression.

IonSuppressionTroubleshooting Start Low or Inconsistent Analyte Signal AssessMatrixEffect Assess Matrix Effect (Post-Extraction Addition) Start->AssessMatrixEffect SuppressionConfirmed Ion Suppression Confirmed? AssessMatrixEffect->SuppressionConfirmed OptimizeSamplePrep Optimize Sample Preparation SuppressionConfirmed->OptimizeSamplePrep Yes CheckInstrument Check Instrument Performance (e.g., source cleanliness, calibration) SuppressionConfirmed->CheckInstrument No LLE Liquid-Liquid Extraction (LLE) OptimizeSamplePrep->LLE SPE Solid-Phase Extraction (SPE) OptimizeSamplePrep->SPE OptimizeChroma Optimize Chromatography LLE->OptimizeChroma SPE->OptimizeChroma ModifyMobilePhase Modify Mobile Phase / Gradient OptimizeChroma->ModifyMobilePhase ChangeColumn Change Analytical Column OptimizeChroma->ChangeColumn Reassess Re-evaluate Matrix Effect ModifyMobilePhase->Reassess ChangeColumn->Reassess Reassess->SuppressionConfirmed Suppression Persists End Method Optimized Reassess->End Suppression Mitigated ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing SampleCollection Biological Sample Collection (Plasma, Tissue, etc.) AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Extraction (LLE or SPE) AddIS->Extraction Purification Purification / Cleanup Extraction->Purification EvapRecon Evaporation & Reconstitution Purification->EvapRecon Injection Sample Injection EvapRecon->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI/APCI) Chromatography->Ionization MassAnalysis Mass Analysis (MS/MS) Ionization->MassAnalysis DataAcquisition Data Acquisition MassAnalysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

References

Dealing with poor peak shape in Promethazine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues during the analysis of Promethazine.

Troubleshooting Guide: Dealing with Poor Peak Shape

Poor peak shape in chromatographic analysis can compromise the accuracy and reliability of results. This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered during Promethazine analysis.

My Promethazine peak is tailing in HPLC. What should I do?

Peak tailing is a common issue in the analysis of basic compounds like Promethazine, often caused by secondary interactions with the stationary phase. Follow these steps to troubleshoot:

G start Poor Peak Shape Observed (Tailing) check_ph 1. Check Mobile Phase pH Is pH ~2 units below pKa of Promethazine (~9.1)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2-4 check_ph->adjust_ph No check_column 2. Evaluate Column Is it a modern, high-purity silica (B1680970) column? check_ph->check_column Yes adjust_ph->check_column use_additive Add Mobile Phase Modifier (e.g., 0.1% TFA or Triethylamine) check_column->use_additive No check_concentration 3. Assess Sample Concentration Is the sample concentration too high? check_column->check_concentration Yes new_column Consider a Different Column (e.g., with end-capping or alternative stationary phase) use_additive->new_column new_column->check_concentration dilute_sample Dilute Sample and Re-inject check_concentration->dilute_sample Yes end Improved Peak Shape check_concentration->end No dilute_sample->end G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Obtain Promethazine Sample dissolve Dissolve in Appropriate Solvent sample->dissolve dilute Dilute to Working Concentration dissolve->dilute filter_sample Filter Sample (if necessary) dilute->filter_sample inject Inject into HPLC/GC System filter_sample->inject separate Separation on Column inject->separate detect Detection (UV, MS, etc.) separate->detect integrate Integrate Peak Area/Height detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Stability of Promethazine Sulfoxide-d6 in processed samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Data on the stability of Promethazine (B1679618) Sulfoxide-d6 in processed samples is not extensively available in public literature. This guide is based on general principles of analytical chemistry, the known behavior of deuterated internal standards, and the chemical properties of sulfoxides and phenothiazine (B1677639) compounds. The provided data and protocols are illustrative and should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is Promethazine Sulfoxide-d6 and why is it used in bioanalysis?

This compound is the deuterated form of Promethazine Sulfoxide (B87167), a major metabolite of the drug Promethazine.[1][2] In quantitative bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is used as a stable isotope-labeled internal standard (SIL-IS). An SIL-IS is considered the gold standard for quantification because it has nearly identical chemical and physical properties to the analyte of interest, allowing it to compensate for variations in sample preparation, chromatography, and mass spectrometric response.[3]

Q2: What are the potential stability issues with deuterated internal standards like this compound?

Deuterated standards are generally reliable, but potential issues can arise.[4] One concern is isotopic exchange, where deuterium (B1214612) atoms are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the internal standard signal and an artificially high signal for the unlabeled analyte.[5][6] The stability of the deuterium label depends on its position in the molecule; labels on heteroatoms or acidic carbons are more prone to exchange.[4][5]

Q3: How can the sulfoxide group in this compound affect its stability?

The sulfoxide group is a chiral center and can be susceptible to oxidation to a sulfone or reduction back to a sulfide, particularly under harsh chemical conditions (e.g., strong oxidizing or reducing agents, extreme pH).[7] However, under typical bioanalytical conditions, the sulfoxide group is generally stable. Thermal degradation of sulfoxides is also a possibility, though this usually requires elevated temperatures.[7]

Q4: What storage conditions are recommended for stock solutions and processed samples containing this compound?

For long-term storage, stock solutions of this compound, typically in an organic solvent like DMSO or methanol (B129727), should be stored at -20°C or -80°C in tightly sealed containers to minimize solvent evaporation and degradation.[8][9][10] Processed samples (e.g., protein-precipitated plasma or solid-phase extracts) should be analyzed as quickly as possible. If storage is necessary, it is generally recommended to store them at 4°C for short periods (up to a week) or at -22°C for longer durations (e.g., 30 days), protected from light.[11] It is crucial to perform and document stability studies, including freeze-thaw cycles and autosampler stability, as part of method validation.[9][11]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Decreasing internal standard (IS) response over time in the autosampler. 1. Adsorption to Vials: The compound may be adsorbing to the surface of glass or plastic autosampler vials. 2. Degradation: The IS may be unstable in the final sample solvent at room temperature.[12] 3. Solvent Evaporation: Poorly sealed vials can lead to solvent evaporation and concentration changes.1. Test Different Vials: Try silanized glass vials or different types of polypropylene (B1209903) vials. 2. Assess Autosampler Stability: Re-inject the same sample at different time points (e.g., 0, 4, 8, 24 hours) to determine the stability window. Keep the autosampler temperature low (e.g., 4°C). 3. Check Vial Caps/Seals: Ensure vials are properly sealed.
High variability in IS area between samples. 1. Inconsistent IS Spiking: Inaccurate or inconsistent addition of the IS to the samples. 2. Matrix Effects: The IS may be experiencing variable ion suppression or enhancement in different samples.[6] 3. Poor Extraction Recovery: Inconsistent recovery of the IS during sample preparation.1. Verify Pipetting Technique: Ensure the pipette used for IS spiking is calibrated and used correctly. 2. Evaluate Matrix Effects: Analyze the IS in post-extraction spiked samples from different biological sources.[5] 3. Optimize Extraction: Re-evaluate and optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent recovery.
Analyte peak observed in blank samples (without analyte, only IS). 1. IS Contamination: The deuterated IS may be contaminated with the non-deuterated analyte. 2. In-source Fragmentation/Isotopic Exchange: The deuterium label may be lost in the mass spectrometer's ion source, or isotopic exchange may have occurred during sample processing.[4][5]1. Check IS Purity: Analyze a high concentration of the IS solution and monitor for the analyte's mass transition. The response should be minimal.[5] 2. Modify MS/MS and Chromatographic Conditions: Optimize ion source parameters. Adjusting the mobile phase pH or composition might mitigate in-solution exchange.[5]
Chromatographic peak for IS is broad or splitting. 1. On-Column Degradation: The IS may be degrading on the analytical column. 2. Chiral Separation: If using a chiral column, the two enantiomers of the sulfoxide may be separating.[7]1. Check Column Health: Use a fresh guard column or a new analytical column. Ensure mobile phase is correctly prepared and pH is stable. 2. Use Achiral Chromatography: For routine quantification, ensure an achiral column and mobile phase are used.

Stability Data Summary (Illustrative Data)

The following table presents hypothetical stability data for this compound in processed human plasma. This data is for illustrative purposes only.

Condition Storage Duration Mean Stability (% of Initial Concentration) Notes
Autosampler 24 hours98.5%Samples maintained at 4°C in the autosampler.
Bench-Top 6 hours99.2%Processed samples left at room temperature (~22°C).
Freeze-Thaw 3 cycles97.8%Samples frozen at -80°C and thawed to room temperature.
Long-Term 30 days96.5%Processed samples stored at -80°C.

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or DMSO. Store at -20°C or below.

  • Working Internal Standard Solution (100 ng/mL): Dilute the primary stock solution with 50:50 acetonitrile (B52724):water. This solution is used to spike into the biological samples.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Working Internal Standard Solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[13]

  • Vortex to dissolve and inject into the LC-MS/MS system.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample p2 Spike with This compound p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 p6 Evaporation p5->p6 p7 Reconstitution p6->p7 a1 LC-MS/MS Injection p7->a1 a2 Data Acquisition a1->a2 a3 Quantification a2->a3 G A Promethazine Sulfoxide-d6 B Promethazine-d6 (Sulfide) A->B Reduction C Promethazine Sulfone-d6 A->C Oxidation D Loss of Deuterium (Isotopic Exchange) A->D H/D Exchange E Promethazine Sulfoxide D->E

References

Validation & Comparative

Validation of an Analytical Method for Promethazine Using Promethazine-d6 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of promethazine (B1679618) (PMZ) and its metabolites, utilizing deuterated promethazine (Promethazine-d6) as an internal standard (IS). The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method validation, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response. This guide will compare the performance of this method with alternative approaches and provide the necessary experimental details for replication.

Performance Characteristics of the HPLC-MS/MS Method with Promethazine-d6

The validation of the analytical method for promethazine and its metabolites, monodesmethyl-promethazine (Nor1PMZ) and promethazine sulfoxide (B87167) (PMZSO), in various biological matrices demonstrates the suitability of Promethazine-d6 as an internal standard for PMZ and Nor1PMZ.[1][2][3][4][5][6] In a study determining these compounds in swine edible tissues, Promethazine-d6 was employed as the IS for the quantification of PMZ and Nor1PMZ, while PMZSO was quantified using an external standard method.[1][2][3][4][5][6]

The method exhibits excellent linearity, with correlation coefficients (r) greater than 0.99 for all analytes within their respective quantification ranges.[1][2][3] The sensitivity of the method is highlighted by the low limits of detection (LOD) and quantification (LOQ) achieved in different tissues.[1][2][3][4]

Quantitative Validation Data Summary
ParameterPromethazine (PMZ)Promethazine Sulfoxide (PMZSO)Monodesmethyl-promethazine (Nor1PMZ)Internal Standard
Linearity Range 0.1 - 50 µg/kg0.1 - 50 µg/kg0.5 - 50 µg/kgN/A
Correlation Coefficient (r) > 0.99> 0.99> 0.99N/A
LOD (Muscle, Liver, Kidney) 0.05 µg/kg0.05 µg/kg0.1 µg/kgN/A
LOQ (Muscle, Liver, Kidney) 0.1 µg/kg0.1 µg/kg0.5 µg/kgN/A
LOD (Fat) 0.05 µg/kg0.05 µg/kg0.05 µg/kgN/A
LOQ (Fat) 0.1 µg/kg0.1 µg/kg0.1 µg/kgN/A
Average Recovery 77% - 111%77% - 111%77% - 111%N/A
Precision (RSD) 1.8% - 11%1.8% - 11%1.8% - 11%N/A
Internal Standard Used Promethazine-d6External StandardPromethazine-d6N/A

Comparison with Alternative Internal Standards

While deuterated internal standards like Promethazine-d6 are considered the gold standard for mass spectrometry-based quantification due to their similar chemical and physical properties to the analyte, other compounds have been utilized as internal standards in various analytical methods for promethazine. These alternatives, however, may not perfectly mimic the analyte's behavior during sample extraction and ionization, potentially leading to lower accuracy and precision.

Internal StandardAnalytical MethodMatrixReference
DonepezilNot SpecifiedHuman plasma and urine[1]
HaloperidolNot SpecifiedPig kidneys[1]
LoratadineNot SpecifiedNot Specified[1]
TrifluphenazineHPLCHuman urine and serum[7]
Acetyl salicylic (B10762653) acid (Aspirin®)HPLCNot Specified[7]

The use of a non-isotope labeled internal standard introduces a higher risk of differential recovery and matrix effects between the analyte and the IS, which can compromise the reliability of the results. The external standard method, as used for PMZSO, is simpler but does not account for sample-to-sample variations in extraction efficiency or instrument response, making it generally less robust than methods employing an internal standard.

Experimental Protocols

Reagents and Standards
  • Standards: Promethazine Hydrochloride (99.5% purity), Promethazine-d6 Hydrochloride (98% chemical purity, 99.5% isotopic purity), Promethazine Sulfoxide (PMZSO) (96% purity), and Monodesmethyl-Promethazine Hydrochloride (97% purity).[1]

  • Solvents: HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH), and HPLC-grade formic acid.[1]

  • Stock Solutions:

    • Promethazine-d6 standard stock solution (1000 µg/mL) is prepared by dissolving 10 mg of the standard in 10 mL of HPLC-grade MeOH.[1][4][5]

    • Mixed standard working solutions are prepared by combining stock solutions of PMZ, PMZSO, and Nor1PMZ and diluting with ACN to achieve a series of concentrations.[1][4]

  • Internal Standard Working Solution: The Promethazine-d6 stock solution is diluted with ACN to a final concentration of 1.0 µg/mL.[1][4]

Sample Preparation

The sample preparation method involves extraction and purification to isolate the analytes from the biological matrix.[1][2][3][4][6]

  • Extraction: Samples are extracted using 0.1% formic acid in acetonitrile.[1][2][3][4][6]

  • Purification: The extract is purified with acetonitrile-saturated n-hexane.[1][2][3][4][6]

  • Concentration: The purified extract is concentrated by rotary evaporation.[1][2][3][4][6]

  • Reconstitution: The residue is re-dissolved in a mixture of 0.1% formic acid-water and acetonitrile (80:20, v/v).[1][2][3][4][6]

HPLC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 µm).[1][2][3][4]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[1][2][3][4]

  • Detection: Positive ion scan and multiple reaction monitoring (MRM) mode.[1][2][3][4]

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Swine Tissue) Spike Spike with Promethazine-d6 Internal Standard Sample->Spike Extract Extraction with 0.1% Formic Acid-Acetonitrile Spike->Extract Purify Purification with Acetonitrile-Saturated n-Hexane Extract->Purify Concentrate Concentration via Rotary Evaporation Purify->Concentrate Reconstitute Reconstitution in Mobile Phase Concentrate->Reconstitute Inject Injection into HPLC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification of Analytes Detect->Quantify Validate Method Validation (Linearity, Accuracy, Precision) Quantify->Validate

Caption: Workflow for the analytical method validation of promethazine.

References

A Head-to-Head Comparison: Promethazine Sulfoxide-d6 versus Non-Deuterated Alternatives for Bioanalytical Method Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of bioanalytical method development and validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of pharmacokinetic and toxicokinetic data. This guide provides an objective comparison of Promethazine (B1679618) Sulfoxide-d6, a stable isotope-labeled (SIL) internal standard, against a common non-deuterated structural analog, Triflupromazine, in the context of cross-validating bioanalytical methods for the quantification of promethazine. The principles and data presented herein are synthesized from established bioanalytical guidelines and published research to inform best practices in your laboratory.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis by regulatory bodies like the FDA.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution is critical for effectively mitigating matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.[2]

Performance Comparison: Promethazine Sulfoxide-d6 vs. Triflupromazine

A cross-validation study is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[3] The objective is to ensure that the data can be reliably compared. In this context, the choice of internal standard can significantly impact the outcome of the cross-validation. The following tables summarize the expected quantitative performance of a bioanalytical method for promethazine using either this compound or Triflupromazine as the internal standard.

Table 1: Comparison of Key Validation Parameters

ParameterThis compound (Deuterated IS)Triflupromazine (Structural Analog IS)Rationale for Performance Difference
Matrix Effect Minimal and effectively compensatedPotential for significant and variable ion suppression/enhancementThe deuterated IS co-elutes with the analyte, experiencing the same matrix effects, while the structural analog may have a different retention time and be affected differently by the sample matrix.[4]
Extraction Recovery Consistent and tracks the analyte closelyMay be variable and differ from the analyteMinor differences in chemical structure can lead to different partitioning during liquid-liquid or solid-phase extraction.
Precision (%CV) Typically ≤ 5%May be higher, potentially > 10%Better compensation for variability in sample preparation and instrument response leads to lower coefficients of variation.
Accuracy (%Bias) Typically within ± 5%May show greater bias, potentially > 15%Inaccurate compensation for matrix effects and recovery can lead to a systematic over- or under-estimation of the analyte concentration.
Internal Standard Response Variability Low and consistent across samplesCan be high and variable, especially in different patient lotsThe structural analog is more susceptible to matrix effects, leading to greater fluctuations in its signal.[5][6]

Table 2: Expected Cross-Validation Results (Hypothetical Data)

This table presents hypothetical data from a cross-validation experiment where quality control (QC) samples are analyzed using two different validated methods: Method A (using this compound) and Method B (using Triflupromazine).

QC Level (ng/mL)Method A Mean Conc. (ng/mL)Method A %CVMethod B Mean Conc. (ng/mL)Method B %CV% Difference [(B-A)/A]*100
Low QC (5)4.953.25.6511.5+14.1%
Mid QC (50)50.82.858.99.8+15.9%
High QC (150)148.52.5175.28.5+18.0%

Experimental Protocols

To objectively compare the performance of this compound and a non-deuterated alternative, a rigorous cross-validation study should be performed. Below are detailed methodologies for key experiments.

Protocol 1: Cross-Validation of Bioanalytical Methods

Objective: To compare the performance of two validated bioanalytical methods for the quantification of promethazine, one using this compound as the internal standard and the other using a structural analog.

Materials:

  • Blank human plasma

  • Promethazine reference standard

  • This compound internal standard

  • Triflupromazine internal standard

  • All necessary solvents and reagents for LC-MS/MS analysis

Procedure:

  • Preparation of QC Samples: Prepare pools of low, medium, and high concentration quality control (QC) samples by spiking blank human plasma with known amounts of promethazine.

  • Sample Analysis: Analyze a minimum of three replicates of each QC level using both validated bioanalytical methods.

  • Data Analysis:

    • Calculate the mean concentration, coefficient of variation (%CV), and accuracy (%Bias) for each QC level for both methods.

    • Calculate the percentage difference between the mean concentrations obtained from the two methods for each QC level.

    • The acceptance criteria for the cross-validation should be pre-defined, typically requiring the %CV to be within 15% (20% for the Lower Limit of Quantification) and the mean concentration to be within 15% of the nominal value.[3]

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the ability of each internal standard to compensate for matrix effects from different sources of human plasma.

Procedure:

  • Sample Sets:

    • Set 1 (Neat Solution): Promethazine and the internal standard in a neat solution (e.g., mobile phase).

    • Set 2 (Post-extraction Spike): Blank plasma extracts from at least six different donors, spiked with promethazine and the internal standard after the extraction process.

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

    • Calculate the MF for the analyte and each internal standard.

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • The IS-normalized MF should be close to 1 if the internal standard is effectively compensating for matrix effects.

Visualizing Key Processes

To better understand the experimental and metabolic pathways, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Data Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Protein Precipitation & Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze Peak Peak Integration Ratio Calculate Analyte/IS Peak Area Ratio Peak->Ratio Curve Quantify against Calibration Curve Ratio->Curve Report Report Concentration Curve->Report

Bioanalytical Workflow

G Promethazine Promethazine Sulfoxide Promethazine Sulfoxide (Major Metabolite) Promethazine->Sulfoxide Sulfoxidation Desmethyl Desmethylpromethazine (Minor Metabolite) Promethazine->Desmethyl N-demethylation CYP2D6 CYP2D6 Promethazine->CYP2D6 CYP2D6->Sulfoxide

Promethazine Metabolism

Conclusion

The cross-validation of bioanalytical methods is a critical step in ensuring data integrity. While structural analog internal standards can be used, the evidence strongly supports the use of stable isotope-labeled internal standards like this compound for the highest level of accuracy and precision. The near-identical physicochemical properties of a deuterated IS allow for superior compensation of matrix effects and other sources of analytical variability. For robust and reliable bioanalytical data that can withstand regulatory scrutiny, the adoption of this compound as the internal standard of choice for promethazine quantification is highly recommended.

References

A Comparative Guide to the Limit of Detection and Quantification for Promethazine Using Isotopic Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the antihistaminic drug promethazine (B1679618) using isotopic dilution mass spectrometry (IDMS) against other common analytical techniques. The data presented is supported by detailed experimental protocols to aid in methodological evaluation and selection.

Introduction to Isotopic Dilution Mass Spectrometry

Isotopic Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis.[1] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, promethazine) to the sample. This "internal standard" is chemically identical to the target analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium, carbon-13). By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard, precise quantification can be achieved, effectively correcting for sample loss during preparation and variations in instrument response.[1]

Quantitative Performance Comparison

The following table summarizes the reported Limits of Detection (LOD) and Limits of Quantification (LOQ) for promethazine using various analytical methods. It is important to note that direct comparison of these values should be done with caution, as the LOD and LOQ are influenced by the specific instrumentation, experimental conditions, and the sample matrix.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS with Isotopic Dilution (PMZ-d6) Swine Muscle, Liver, Kidney0.05 µg/kg0.1 µg/kg
LC-MS/MS with Isotopic Dilution (PMZ-d6) Swine Fat0.05 µg/kg0.1 µg/kg
LC-MS Human PlasmaNot Reported1.00 ng/mL
LC-MS/MS Rat PlasmaNot Reported0.5 ng/mL
RP-HPLC Pharmaceutical Dosage Form0.32 µg/mL0.98 µg/mL
Spectrophotometry (UV) Pharmaceutical Formulation & Wastewater0.2290 µg/mL0.754 µg/mL
Spectrophotometry (Area Under Curve) Pharmaceutical Preparation0.0478 µg/mL0.0628 µg/mL
Spectrophotometry (Oxidative Coupling) Pharmaceutical Preparation0.0735 µg/mL0.2451 µg/mL
Spectrophotometry (Inhibition of Hemoglobin) Tablets and Injection Solution9.32 x 10⁻¹⁰ mol L⁻¹Not Reported

Experimental Protocols

Isotopic Dilution by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Promethazine in Swine Tissues

This method was established for the determination of promethazine (PMZ) and its metabolites in swine muscle, fat, kidney, and liver.[2][3][4]

  • Sample Preparation:

    • Homogenize 5 grams of tissue sample.

    • Spike the homogenate with a known concentration of deuterated promethazine (PMZ-d6) internal standard.

    • Extract the analytes using 0.1% formic acid in acetonitrile (B52724).

    • Purify the extract with acetonitrile-saturated n-hexane.

    • Concentrate the extract by rotary evaporation.

    • Re-dissolve the residue in a mixture of 0.1% formic acid-water and acetonitrile (80:20, v/v).

  • Chromatographic and Mass Spectrometric Conditions:

    • HPLC Column: Waters Symmetry C18 (100 mm × 2.1 mm i.d., 3.5 µm).[2]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[2]

    • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive ion scan and multiple reaction monitoring (MRM) mode.[2][3][4]

  • Determination of LOD and LOQ:

    • Blank tissue samples were spiked with decreasing concentrations of promethazine.

    • The LOD was established as the concentration with a signal-to-noise ratio (S/N) of ≥ 3.

    • The LOQ was established as the concentration with an S/N of ≥ 10.[4]

Alternative Method: Spectrophotometry (Area Under Curve)

This method provides a simpler and more accessible approach for the quantification of promethazine in pharmaceutical preparations.[5]

  • Sample Preparation:

    • Prepare a standard stock solution of promethazine hydrochloride.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 5-45 µg/mL.[5]

  • Spectrophotometric Analysis:

    • Record the absorption spectrum for each standard over a wavelength range of 200 to 400 nm.

    • Calculate the area under the curve (AUC) for the zero-order spectrum.

    • Construct a calibration curve by plotting the AUC values against the corresponding concentrations.

  • Determination of LOD and LOQ:

    • The LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve, following ICH guidelines.[5]

    • LOD = 3.3 x (Standard Deviation of the Response / Slope)

    • LOQ = 10 x (Standard Deviation of the Response / Slope)

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Quantification Sample Biological or Pharmaceutical Sample Spike Spike with Known Amount of Isotopic Standard (e.g., PMZ-d6) Sample->Spike Extraction Analyte Extraction Spike->Extraction Purification Extract Purification Extraction->Purification Concentration Concentration and Reconstitution Purification->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Ratio_Calculation Calculate Ratio of Native Analyte to Isotopic Standard MS_Detection->Ratio_Calculation Quantification Quantify Promethazine Concentration Ratio_Calculation->Quantification LOD_LOQ Determine LOD & LOQ (Signal-to-Noise Ratio) Quantification->LOD_LOQ

Caption: Experimental Workflow for Promethazine Quantification using Isotopic Dilution LC-MS/MS.

Conclusion

Isotopic dilution mass spectrometry stands out as a highly sensitive and specific method for the quantification of promethazine, particularly in complex biological matrices. The reported LOD and LOQ values in the picogram to nanogram per milliliter range demonstrate its superiority over less sensitive techniques like conventional HPLC-UV and spectrophotometry. While spectrophotometric and HPLC methods offer advantages in terms of cost and accessibility for routine analysis of pharmaceutical formulations, LC-MS/MS with isotopic dilution is the preferred method for bioanalytical studies and applications requiring the highest level of accuracy and the lowest detection limits. The choice of analytical method should be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and the available instrumentation.

References

A Comparative Guide to Inter-Laboratory Promethazine Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the quantification of Promethazine (B1679618). The information is compiled from a range of validated studies to assist researchers and professionals in selecting the most appropriate method for their specific application, be it in pharmaceutical formulations, biological matrices, or forensic analysis.

Promethazine, a first-generation antihistamine with sedative and antiemetic properties, is widely used in clinical settings.[1] Accurate and precise quantification is crucial for pharmacokinetic studies, quality control of pharmaceutical products, and toxicological assessments. A variety of analytical techniques have been developed and validated for this purpose, each with its own set of advantages and limitations.

Commonly Employed Analytical Techniques

The most frequently utilized methods for Promethazine analysis include High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors, Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectrophotometric methods.[2] The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods for Promethazine analysis as reported in various studies. This allows for a direct comparison of key validation parameters.

MethodMatrixLinearity RangeLODLOQAccuracy (%)Precision (%RSD)Recovery (%)
RP-UPLC Active Pharmaceutical Ingredient80-120% of nominal---0.24 - 0.52-
HPLC-UV Pharmaceutical Formulations-0.04 µg/mL0.07 µg/mL100.06 - 100.080.29 - 0.36-
HPLC-UV Hot-Melt Extruded Films and Tablets------
LC-MS Human Plasma and Urine1.00 - 100.00 ng/mL-1.00 ng/mL>97<10>97
LC-MS/MS Swine Edible Tissues0.1 - 50 µg/kg0.05 µg/kg0.1 µg/kg-1.8 - 1177 - 111
LC-MS/MS Rat Plasma0.5 - 200 ng/mL-0.5 ng/mLWithin ±15%Within ±15%-
GC-MS Promethazine API and Formulations0 - 3.8 ppm0.075 ppm0.025 ppm85 - 895.68 - 5.89-
Spectrophotometry Pure and Pharmaceutical Dosage Forms5.0 - 100.0 µg/mL3.0 µg/mL----
Spectrophotometry Pure Form and Pharmaceutical Preparations2 - 28 µg/mL---0.8553 - 1.267199.88 - 100.34
Electrochemical Sensor 'Purple Drank', Pharmaceuticals, Saliva0.5 - 100 µmol/L0.13 µmol/L----

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the table.

Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)
  • Objective: To develop a simple, reliable, and cost-effective method for the quantitative analysis of Promethazine Hydrochloride in active pharmaceutical ingredients.[3]

  • Instrumentation: Ultra-Performance Liquid Chromatography system with a Photo Diode Array (PDA) or UV detector.[3]

  • Chromatographic Conditions:

    • Column: BEH C18 symmetry shield (50 mm x 2.1 mm, 1.7 µm).[3]

    • Mobile Phase: A mixture of 3.4% KH2PO4 solution in water (pH 7.0, adjusted with dilute KOH), acetonitrile, and methanol (B129727) in a ratio of 40:40:20.[3]

    • Flow Rate: 0.6 mL/min.[3]

    • Detection Wavelength: 254 nm.[3]

    • Run Time: 3 minutes.[3]

  • Validation: The method was validated according to ICH guidelines, demonstrating good linearity, precision, and robustness.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Objective: To develop a validated method for the separation and determination of Promethazine enantiomers in pharmaceutical formulations.[4]

  • Instrumentation: HPLC system with a UV detector.[4]

  • Chromatographic Conditions:

    • Column: Vancomycin Chirobiotic V column (250 x 4.6 mm).[4]

    • Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (B128534) (100:0.1:0.1% by volume).[4]

    • Flow Rate: 1 mL/min.[4]

    • Column Temperature: 20°C.[4]

    • Detection Wavelength: 254 nm.[4]

  • Internal Standard: Acetyl salicylic (B10762653) acid (Aspirin).[4]

  • Validation: The method showed good linearity (r > 0.999), with LOD and LOQ of 0.04 µg/mL and 0.07 µg/mL, respectively.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To establish and validate a method for the determination of Promethazine and its metabolites in swine edible tissues.[5]

  • Sample Preparation: Tissues were extracted with 0.1% formic acid-acetonitrile and purified with acetonitrile-saturated n-hexane. The extract was then concentrated and re-dissolved.[5]

  • Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.[5]

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 (100 mm × 2.1 mm i.d., 3.5 μm).[5]

    • Mobile Phase: A gradient of 0.1% formic acid–water and acetonitrile.[5]

  • Mass Spectrometry: Operated in positive ion mode (ESI+) using multiple reaction monitoring (MRM).[5]

  • Validation: The method demonstrated good linearity, with LOQs of 0.1 µg/kg for Promethazine and its sulfoxide (B87167) metabolite, and 0.5 µg/kg for monodesmethyl-promethazine in most tissues.[5]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of Promethazine, from sample reception to final data analysis.

Promethazine_Analysis_Workflow General Workflow for Promethazine Analysis SampleReceipt Sample Receipt (Pharmaceutical, Biological, etc.) SamplePreparation Sample Preparation (Extraction, Derivatization, etc.) SampleReceipt->SamplePreparation ChromatographicSeparation Chromatographic Separation (HPLC, UPLC, GC) SamplePreparation->ChromatographicSeparation Detection Detection (UV, MS, MS/MS) ChromatographicSeparation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis (Quantification, Validation) DataAcquisition->DataAnalysis Reporting Reporting DataAnalysis->Reporting

Caption: A generalized workflow for Promethazine analysis.

This guide serves as a starting point for researchers to compare and select the most suitable analytical method for Promethazine quantification. For detailed protocols and specific applications, it is recommended to consult the original research articles.

References

A Comparative Guide to Internal Standards in the Bioanalysis of Promethazine Sulfoxide: Promethazine Sulfoxide-d6 vs. a Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of drug metabolites, the choice of a suitable internal standard is critical for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides a comprehensive comparison between a stable isotope-labeled (SIL) internal standard, Promethazine (B1679618) Sulfoxide-d6, and a structural analog internal standard for the quantification of Promethazine Sulfoxide. This document is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as Promethazine Sulfoxide-d6, are widely regarded as the gold standard in mass spectrometry-based bioanalysis.[1][2] By replacing six hydrogen atoms with deuterium, this compound is chemically and physically almost identical to the analyte, Promethazine Sulfoxide. This near-identical nature ensures that it co-elutes during chromatography and experiences the same ionization efficiency and matrix effects in the mass spectrometer as the analyte.[1] This co-behavior is crucial for correcting for variations that can occur during sample preparation, extraction, and analysis.[2]

The Alternative: Structural Analog Internal Standards

When a stable isotope-labeled internal standard is unavailable or cost-prohibitive, a structural analog can be a viable alternative.[2][3] A structural analog is a compound with a chemical structure closely related to the analyte but with a different molecular weight, allowing it to be distinguished by the mass spectrometer. For Promethazine Sulfoxide, a suitable structural analog could be another phenothiazine (B1677639) derivative sulfoxide, such as Chlorpromazine Sulfoxide, provided it is not a potential metabolite or co-administered drug in the study samples. The key is that the analog should mimic the extraction, chromatographic, and ionization behavior of the analyte as closely as possible.

Performance Comparison: this compound vs. Structural Analog

A study by Wen et al. (2023) on the determination of promethazine and its metabolites in swine tissues highlights the critical importance of selecting an appropriate internal standard. The study found that while Promethazine-d6 was a suitable internal standard for promethazine and monodesmethyl-promethazine, it was unsuitable for the quantification of Promethazine Sulfoxide.[4] This was due to a significant difference in the extraction recovery of Promethazine Sulfoxide (above 85%) compared to that of Promethazine-d6 (between 60% and 70%).[4] This finding underscores that even a closely related deuterated compound may not be an appropriate internal standard if the metabolic modification (in this case, sulfoxidation) significantly alters its physicochemical properties.

Based on this understanding, the following table summarizes the expected performance of this compound versus a hypothetical, well-chosen structural analog internal standard.

Performance ParameterThis compound (SIL IS)Structural Analog IS (e.g., Chlorpromazine Sulfoxide)Rationale
Chromatographic Retention Time Co-elutes with Promethazine SulfoxideSimilar, but may have a slightly different retention timeThe identical chemical structure of the SIL IS ensures co-elution, while a structural analog will have slightly different physicochemical properties.
Extraction Recovery Nearly identical to Promethazine SulfoxideSimilar, but may differ due to structural differencesThe SIL IS is expected to have the same extraction efficiency as the analyte. A structural analog may have different extraction properties.
Matrix Effect Compensation HighModerate to HighThe SIL IS experiences the same ion suppression or enhancement as the analyte due to co-elution. A structural analog may experience different matrix effects if it does not co-elute perfectly.[1]
Accuracy & Precision ExcellentGood to ExcellentSuperior compensation for variability by the SIL IS generally leads to higher accuracy and precision.[1][5]
Availability & Cost Generally lower availability and higher costGenerally higher availability and lower costCustom synthesis of SIL internal standards can be expensive and time-consuming.[2][3]

Experimental Protocols

To empirically compare the performance of this compound and a structural analog internal standard, a series of validation experiments should be conducted. The following are detailed methodologies for key experiments.

Stock and Working Solution Preparation
  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Promethazine Sulfoxide, this compound, and the structural analog internal standard in methanol (B129727) to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of each internal standard at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of blank biological matrix (e.g., plasma, tissue homogenate) into microcentrifuge tubes.

  • Spike with the appropriate concentration of analyte working solution for calibration standards and QC samples.

  • Add 10 µL of the internal standard working solution (either this compound or the structural analog) to all samples except for the double blank.

  • Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Promethazine Sulfoxide: m/z 301.1 → 198.1

      • This compound: m/z 307.1 → 204.1

      • Structural Analog (e.g., Chlorpromazine Sulfoxide): m/z 335.1 → 272.1

Evaluation of Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.

    • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into the blank matrix before the extraction process.

  • Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF): MF = (Peak area in Set B) / (Peak area in Set A).

  • Calculate the IS-Normalized MF: IS-Normalized MF = (Analyte MF) / (IS MF).

  • A lower coefficient of variation (CV) of the IS-normalized MF across different sources of the biological matrix indicates better compensation for matrix effects.

Visualizing the Workflow and Rationale

Internal_Standard_Comparison_Workflow cluster_Sample_Preparation Sample Preparation cluster_Internal_Standards Internal Standard Choice cluster_Analysis Analysis cluster_Evaluation Performance Evaluation Sample Biological Sample (Plasma, Tissue Homogenate) Spike_Analyte Spike with Promethazine Sulfoxide Sample->Spike_Analyte Add_IS Add Internal Standard Spike_Analyte->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation SIL_IS This compound (Stable Isotope Labeled) Add_IS->SIL_IS Analog_IS Structural Analog IS (e.g., Chlorpromazine Sulfoxide) Add_IS->Analog_IS Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Accuracy_Precision Accuracy & Precision LC_MSMS->Accuracy_Precision Matrix_Effect Matrix Effect Compensation LC_MSMS->Matrix_Effect Recovery Extraction Recovery LC_MSMS->Recovery

Caption: Workflow for comparing internal standards in bioanalysis.

Signaling_Pathway Promethazine Promethazine CYP2D6 CYP2D6 Enzyme Promethazine->CYP2D6 Metabolism Promethazine_Sulfoxide Promethazine Sulfoxide (Analyte) CYP2D6->Promethazine_Sulfoxide Other_Metabolites Other Metabolites (e.g., Nor1PMZ) CYP2D6->Other_Metabolites

Caption: Metabolic pathway of Promethazine to Promethazine Sulfoxide.

Conclusion

The selection of an internal standard is a critical decision that directly impacts the quality and reliability of bioanalytical data. While a well-chosen structural analog can provide acceptable performance, a stable isotope-labeled internal standard such as this compound is considered the gold standard. Its chemical and physical similarity to the analyte allows for more effective compensation for experimental variability, particularly matrix effects, leading to improved accuracy and precision. The unsuitability of Promethazine-d6 for the quantification of Promethazine Sulfoxide serves as a crucial reminder that the internal standard must closely mimic the analyte in its final metabolized form. Therefore, for the most robust and reliable quantification of Promethazine Sulfoxide, the use of this compound is highly recommended.

References

Assessing the impact of deuterium labeling on chromatographic retention

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Chromatographic Behavior of Deuterated Compounds

For researchers and scientists in drug development and metabolomics, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification by mass spectrometry. However, the substitution of hydrogen with its heavier isotope, deuterium (B1214612), can introduce a subtle but significant analytical artifact: a shift in chromatographic retention time.[1] This phenomenon, known as the Chromatographic Deuterium Isotope Effect (CDE), can have implications for data accuracy, particularly when co-elution of the analyte and its deuterated standard is assumed.[1] This guide provides an objective comparison of the retention behavior of deuterated compounds against their non-deuterated (protiated) counterparts, supported by experimental data and detailed methodologies.

The Deuterium Isotope Effect in Chromatography

The CDE arises from fundamental physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter, stronger, and has a lower vibrational energy than the C-H bond.[1] These differences influence intermolecular forces, leading to altered interactions between the analyte and the stationary phase.[1][2] Key factors contributing to this effect include:

  • Van der Waals Interactions: The C-D bond is less polarizable than the C-H bond, which can result in weaker van der Waals forces between the deuterated molecule and the stationary phase.[3]

  • Hydrophobicity: Deuterated compounds are often observed to be slightly less hydrophobic than their protiated equivalents.[3]

  • Molecular Size and Conformation: The substitution of hydrogen with deuterium can cause minor changes to the molecule's effective size and shape, influencing its interaction with the stationary phase.[3]

The direction and magnitude of the retention time shift are highly dependent on the chromatographic mode employed.

Reversed-Phase Chromatography (RPC)

In reversed-phase liquid chromatography (RPLC), the most common chromatographic technique, an "inverse isotope effect" is typically observed.[1] Deuterated compounds generally elute slightly earlier than their non-deuterated analogs.[1][4] This is attributed to the reduced hydrophobicity of the deuterated molecule, leading to weaker interactions with the non-polar stationary phase (e.g., C18) and thus a shorter retention time.[4][3]

Normal-Phase Chromatography (NPC)

In contrast to RPC, a "normal isotope effect" can be observed in normal-phase liquid chromatography (NPLC), where deuterated compounds may be retained longer and elute later than their protiated forms.[1] This suggests that the interactions between the deuterated analyte and the polar stationary phase (e.g., silica) can be stronger.[1][4]

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a variant of normal-phase chromatography. In some HILIC applications, the chromatographic deuterium isotope effect has been reported to be negligibly small.[4]

Quantitative Data: A Comparative Analysis

The following tables summarize quantitative data from studies that have investigated the impact of deuterium labeling on retention time across different chromatographic techniques. The retention time shift (Δt_R) is calculated as the retention time of the protiated compound minus the retention time of the deuterated compound (Δt_R = t_R(protiated) - t_R(deuterated)). A positive value indicates that the deuterated compound elutes earlier.

Table 1: Retention Time Shifts in Reversed-Phase Chromatography (RPC)

Compound ClassStationary PhaseMobile PhaseRetention Time Shift (Δt_R)Reference
Peptides (dimethyl labeled)C18Acetonitrile (B52724)/Water with 0.1% Formic Acid+2.0s to +2.9s[4]
Aldehyde-DNPH derivativesC18Acetonitrile/Water with 0.1% Formic AcidSignificant, gradient-dependent[4]

Table 2: Retention Time Shifts in Normal-Phase Chromatography (NPC)

CompoundStationary PhaseRetention Time (Protiated)Retention Time (Deuterated)Retention Time Shift (Δt_R)Reference
Olanzapine (B1677200) (OLZ)Silica1.60 min1.66 min (OLZ-d3)-0.06 min[5][6]
Des-methyl olanzapine (DES)Silica2.62 min2.74 min (DES-d8)-0.12 min[5][6]

Experimental Protocols

To accurately assess the chromatographic deuterium isotope effect, a systematic experimental approach is required. The following is a generalized protocol for comparing the retention times of deuterated and non-deuterated compounds.

Objective

To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analog under specific chromatographic conditions.[4]

Materials and Reagents
  • Analyte of interest (protiated)

  • Deuterated analog of the analyte

  • LC-MS Grade Solvents (e.g., Water, Acetonitrile, Methanol)

  • Additives (e.g., Formic Acid, Ammonium Acetate)

  • Appropriate chromatography column (e.g., C18 for RPC, Silica for NPC)

Procedure
  • Standard Preparation:

    • Prepare individual stock solutions of the protiated and deuterated standards in a suitable solvent.[4]

    • From the stock solutions, create a mixture containing both compounds at a known concentration ratio (e.g., 1:1).[4]

  • Chromatographic Conditions:

    • Column: Select a column based on the analyte's properties and the desired separation mode (RPC, NPC, or HILIC).[4]

    • Mobile Phase: Prepare the mobile phase. For RPC, this is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid.[7]

    • Flow Rate: Set a constant flow rate (e.g., 0.4 mL/min).[2][5]

    • Injection Volume: Use a consistent injection volume (e.g., 5 µL).[2]

    • Column Temperature: Maintain a constant column temperature, as fluctuations can affect retention times.[8]

  • Detection (Mass Spectrometry):

    • Use a mass spectrometer to specifically detect the protiated and deuterated analytes based on their different mass-to-charge ratios (m/z).[2]

    • Optimize source parameters for the specific compounds being analyzed.[3]

  • Data Analysis:

    • Inject the mixed standard solution and acquire the data.[3]

    • Extract the chromatograms for both the protiated and deuterated compounds.[3]

    • Determine the retention time for each analyte, typically at the apex of its chromatographic peak.[2][3]

    • Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analog from the protiated analog.[2]

Visualizing the Concepts

The following diagrams illustrate the factors contributing to the deuterium isotope effect and a typical experimental workflow for its assessment.

G cluster_0 Physicochemical Changes cluster_1 Chromatographic Impact Deuteration Deuterium (D) Substitution for Hydrogen (H) Bond Shorter & Stronger C-D Bond Deuteration->Bond VDW Reduced Polarizability & Smaller van der Waals Radius Deuteration->VDW Hydrophobicity Slightly Lower Hydrophobicity Deuteration->Hydrophobicity Interaction Altered Intermolecular Interactions with Stationary Phase Bond->Interaction VDW->Interaction Hydrophobicity->Interaction RPC RPC: Weaker Interaction (Earlier Elution) Interaction->RPC NPC NPC: Stronger Interaction (Later Elution) Interaction->NPC

Factors contributing to the deuterium isotope effect.

G start Start prep 1. Prepare Standards (Protiated & Deuterated Mix) start->prep setup 2. Configure LC-MS System (Column, Mobile Phase, Flow Rate) prep->setup inject 3. Inject Mixed Sample setup->inject acquire 4. Acquire Data (Monitor m/z for both analytes) inject->acquire extract 5. Extract Chromatograms acquire->extract measure 6. Determine Retention Times (t_R) extract->measure calculate 7. Calculate Shift (Δt_R = t_R(H) - t_R(D)) measure->calculate end End calculate->end

References

Safety Operating Guide

Safe Disposal of Promethazine Sulfoxide-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Promethazine Sulfoxide-d6, a deuterated metabolite of Promethazine. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these procedures is critical for personnel safety and environmental protection.

This compound, like its parent compound, requires careful handling due to its potential health hazards. While comprehensive toxicological data is not available, it is known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Therefore, all disposal procedures must be conducted in accordance with institutional and local regulations for chemical waste.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1189892-93-0[2]
Molecular Formula C₁₇H₁₄D₆N₂OS[2]
Molecular Weight 306.46 g/mol [2][3]
Appearance Solid[4]
Storage Temperature -20°C[1][2]
Solubility Soluble in Chloroform and Methanol[4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn. This includes:

  • Gloves: Chemical-resistant gloves must be inspected prior to use.[1]

  • Eye Protection: Safety glasses with side-shields or a face shield.[1]

  • Lab Coat: A standard laboratory coat should be worn. For larger spills, impervious clothing may be necessary.

2. Waste Collection:

  • Solid Waste:

    • Collect surplus or unwanted this compound in a clearly labeled, sealed container suitable for hazardous chemical waste.

    • Avoid mixing with other waste streams unless compatibility is confirmed.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent materials from spill clean-ups, should be considered contaminated.

    • Place all contaminated materials in a designated, sealed hazardous waste container.[1]

  • Solutions:

    • If the compound is in solution, do not dispose of it down the drain.[1]

    • Collect the solution in a labeled, sealed container appropriate for chemical waste.

3. Spill Management: In the event of a spill:

  • Ensure adequate ventilation and evacuate personnel from the immediate area if necessary.[1]

  • For small spills, contain the spillage with a non-combustible absorbent material such as sand, earth, or vermiculite.[1]

  • Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[1]

  • Clean the spill area with soap and water.[1]

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed professional waste disposal service.[1]

  • Do not attempt to incinerate or treat the chemical waste unless equipped with the appropriate facilities and permits.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The logical workflow for the disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process from the point of identifying the waste to its final disposal.

G start Identify Promethazine Sulfoxide-d6 Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid Solid Waste (Surplus Compound) assess_form->solid Solid liquid Liquid Waste (Solutions) assess_form->liquid Liquid contaminated Contaminated Materials (Gloves, Vials, etc.) assess_form->contaminated Contaminated   Materials collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Waste Container (Do Not Pour Down Drain) liquid->collect_liquid collect_contaminated Place in Designated Hazardous Waste Container contaminated->collect_contaminated spill Spill Occurs collect_solid->spill collect_liquid->spill collect_contaminated->spill contain_spill Contain with Non-Combustible Absorbent Material spill->contain_spill Yes final_disposal Dispose of all Waste through a Licensed Professional Waste Disposal Service spill->final_disposal No collect_spill Collect and Place in Hazardous Waste Container contain_spill->collect_spill collect_spill->final_disposal end end final_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this document is intended as a guide and is based on currently available safety data sheets. It is the responsibility of the user to ensure that all disposal activities are carried out in accordance with institutional policies and all applicable local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.